The diagram below illustrates how pimasertib acts within the canonical MAPK pathway to inhibit signal transduction.
This compound inhibits MEK1/2 in the MAPK pathway
The antitumor activity of this compound has been evaluated in both preclinical models and clinical trials.
Clinical trials have focused on establishing safety and preliminary efficacy. The table below summarizes key quantitative data from select clinical studies.
| Trial Focus / Population | Dosing Regimen | Key Efficacy Findings | Most Common Treatment-Related Adverse Events (≥20%) |
|---|
| Advanced Hematologic Malignancies [1] | Oral, twice daily in discontinuous/continuous 28-day cycles. MTD: 60 mg BID (continuous). | • 1 CRi (Complete Remission with incomplete blood count recovery) in N-Ras mutant ALL. • 1 PR (Partial Response) in MDS. • SD (Stable Disease) in 39 of 58 evaluable patients. | Diarrhea, nausea, vomiting, skin rash, peripheral edema, fatigue, blurred vision, retinal detachment, increased AST/ALP. | | Advanced Solid Tumors (Combination with Voxtalisib) [3] | Oral, once daily. RP2D: this compound 60 mg + Voxtalisib 70 mg. | • 1 CR (Complete Response). • 5 PRs (Partial Response). • SD in 51 of 111 evaluable patients (46%). | Diarrhea (75%), fatigue (57%), nausea (50%). | | Advanced Solid Tumors (Combination with Temsirolimus) [4] | this compound orally daily + Temsirolimus IV weekly. MTD: this compound 45 mg/day + Temsirolimus 25 mg/week. | • Best response in 17/26 patients was SD (Stable Disease). • 5 patients had SD lasting >12 weeks. | Stomatitis, thrombocytopenia, increased serum creatinine phosphokinase, visual impairment. |
To evaluate the biological impact of this compound, researchers use specific methodologies to assess pathway inhibition and anti-tumor effects.
Given the cross-talk and feedback mechanisms within signaling networks, combining this compound with other targeted agents has been a key research focus.
Pimasertib (coded as AS703026 or MSC1936369B) represents a selective oral inhibitor targeting MEK1/2 kinases within the MAPK signaling pathway, a frequently dysregulated pathway in various cancer types. The drug has demonstrated potent preclinical antitumor activity across multiple model systems, prompting ongoing clinical investigations in diverse tumor types. From a metabolic perspective, this compound exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability and extensive biotransformation, yielding several clinically relevant metabolites. The most remarkable aspect of this compound's metabolism is the identification of a novel phosphoethanolamine conjugation pathway, representing the first documented instance of such a metabolic transformation for pharmaceutical compounds. This unique metabolic pathway, along with other biotransformation products, has significant implications for understanding the drug's complete pharmacological activity, potential drug-drug interactions, and safety profile in clinical settings [1] [2] [3].
The comprehensive metabolite characterization of this compound was conducted through a phase I clinical study (NCT01713036) involving six patients with locally advanced or metastatic solid tumors. This innovative study design simultaneously investigated absolute bioavailability, mass balance, and metabolite identification within the same patient population, maximizing data collection efficiency while maintaining clinical relevance for the target patient population. The radiolabeled [¹⁴C]this compound administration enabled precise tracking of the drug's disposition, revealing extensive metabolism with over three-quarters of the administered dose excreted as metabolites. The metabolic profile included fourteen distinct phase I and II metabolites generated through various biotransformation pathways, with two primary metabolites (M445 and M554) accounting for significant proportions of circulating drug-related material [2] [3] [4].
Table 1: Distribution of Major this compound Metabolites Across Biological Matrices
| Metabolite | Metabolic Pathway | Plasma (% of total drug-related material) | Urine (% of total drug-related material) | Feces (% of total drug-related material) |
|---|---|---|---|---|
| M554 | Phosphoethanolamine conjugation | >10% | >10% | Trace amounts |
| M445 | Carboxylic acid formation | >10% | >10% | Primary metabolite |
| Other metabolites (combined) | Oxidation, isomerization, N-dealkylation, deamination, deiodination | <5% (each) | <5% (each) | <5% (each) |
The quantitative distribution of this compound metabolites reveals distinct patterns across biological matrices. In both plasma and urine, M554 and M445 constitute significant proportions, each accounting for over 10% of total drug-related material. The fecal matrix presents a different profile, with M445 emerging as the primary metabolite while only trace amounts of M554 are detectable. The remaining twelve metabolites, generated through various biotransformation pathways including oxidation, isomerization, N-dealkylation, deamination, and deiodination, collectively represent minor components of the metabolic profile, with each constituting less than 5% of total drug-related material in the analyzed matrices. This distribution pattern highlights the quantitative significance of the two major metabolites in systemic circulation and excretion profiles [1] [3].
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | Value | Variability | Notes |
|---|---|---|---|
| Absolute bioavailability | 73% | Not specified | High oral absorption |
| Total body clearance | 45.7 L/h | Geometric CV: 47.2% | Following IV administration |
| Volume of distribution | 229 L | Geometric CV: 42.0% | Following IV administration |
| Cumulative excretion of oral [¹⁴C] dose | 85.1% | Not specified | Recovered in excreta |
| Urinary excretion of radioactivity | 52.8% | Not specified | Majority of recovered dose |
| Fecal excretion of radioactivity | 30.7% | Not specified | Minority of recovered dose |
| Dose recovered as metabolites | 78.9% | Not specified | Extensive metabolism |
The pharmacokinetic profile of this compound demonstrates favorable absorption characteristics with high absolute bioavailability of 73%, indicating efficient gastrointestinal absorption and limited first-pass metabolism. The moderate volume of distribution (229 L) suggests extensive tissue distribution beyond plasma volume. The excretion pattern reveals that the majority of the administered dose is eliminated through renal routes (52.8% in urine), with a significant portion also excreted fecally (30.7%). The high percentage of the dose recovered as metabolites (78.9%) underscores the extensive biotransformation of this compound in humans, with only a minor fraction excreted as unchanged drug. The observed variability in clearance (geometric CV: 47.2%) and volume of distribution (geometric CV: 42.0%) indicates moderate inter-individual variability in these pharmacokinetic parameters within the studied patient population [2] [4].
The metabolite profiling and pharmacokinetic evaluation of this compound were conducted through a comprehensive phase I trial (NCT01713036) employing an innovative design that integrated multiple investigative objectives within a single patient cohort. The study enrolled six male patients with pathologically confirmed, locally advanced or metastatic solid tumors, with Eastern Cooperative Oncology Group performance status of ≤1 serving as a key inclusion criterion. The investigation was structured in two parts: Part A focused on absolute bioavailability, mass balance, and metabolite identification, while Part B extended to continued this compound monotherapy evaluation. The experimental design incorporated a sophisticated dosing strategy wherein patients received on Day 1 a 60 mg oral dose of unlabeled this compound followed one hour later by an intravenous tracer dose of [¹⁴C]this compound (2 μg equaling 9 kBq) as a bolus injection. On Day 8, all patients received 60 mg this compound capsules spiked with 2.6 MBq of [¹⁴C]this compound for mass balance assessment [2] [4].
The sample collection protocol was extensive and meticulously timed to capture comprehensive pharmacokinetic and metabolic data. For absolute bioavailability determination, blood samples were collected pre-dose and up to 48 hours post-administration of unlabeled this compound. Following the [¹⁴C]this compound administration on Day 8, blood samples for pharmacokinetic evaluations of total ¹⁴C-radioactivity in plasma and determination of blood/plasma ratio were collected pre-dose and up to 168 hours post-dose. Additional specialized sampling included a 1.5-hour post-dose blood collection for determination of total and unbound parent drug concentrations. Excreta collection (urine and feces) continued up to 168 hours post-dose, with possible extension to 346 hours (Day 21) if >1% of administered radioactivity was recovered over two consecutive days based on daily standby analysis. This rigorous collection protocol ensured comprehensive characterization of this compound's metabolic fate [2].
The structural elucidation and quantification of this compound metabolites employed advanced analytical technologies to ensure comprehensive metabolite profiling. The primary methodology centered on ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) coupled with radiodetection techniques for precise tracking of radiolabeled compound and its metabolites. For the novel phosphoethanolamine conjugate M554, structural confirmation required high-resolution mass spectrometry and multiple nuclear magnetic resonance (NMR) spectroscopy techniques to unequivocally identify this previously undocumented metabolic transformation. The analytical approach successfully identified and characterized a total of fourteen different phase I and II metabolites of this compound, demonstrating the sensitivity and comprehensive nature of the methodology [1] [3].
The quantitative bioanalysis included measurement of total radioactivity in plasma, blood, urine, and feces to establish mass balance. Chromatographic separation techniques were optimized to resolve the parent drug and its diverse metabolites, including isomeric forms and enantiomers. The blood-to-plasma ratio of total ¹⁴C-radioactivity was determined to understand distribution between these compartments. For pharmacokinetic calculations of the intravenous tracer dose, non-compartmental analysis was employed using established pharmacokinetic modeling approaches. The study maintained stringent quality control procedures throughout sample collection, processing, and analysis to ensure data integrity and reliability, consistent with regulatory standards for metabolite profiling studies [2] [3].
This compound metabolic pathways showing two major metabolites with different excretion patterns.
The biotransformation pathway map illustrates the complex metabolic fate of this compound, highlighting the two major metabolic routes leading to M445 and M554 formation. The carboxylic acid metabolite (M445) is generated through oxidation pathways and represents a primary excretion product in feces while also constituting a significant circulating metabolite. In contrast, the phosphoethanolamine conjugate (M554) is formed through a novel conjugation pathway not previously documented for pharmaceutical agents and is predominantly eliminated renally. The diagram also captures the multiple minor transformation pathways including isomerization, N-dealkylation, deamination, and deiodination that collectively generate additional metabolites, each representing less than 5% of total drug-related material. The distinct excretion patterns for the major metabolites underscore the complex disposition profile of this compound, involving both hepatic and renal elimination pathways [1] [3].
Visualization of the clinical study design for this compound metabolite profiling.
The clinical study design diagram outlines the complex integrated protocol employed to evaluate this compound's absolute bioavailability, mass balance, and metabolite profile within a single patient cohort. The innovative design incorporates multiple dosing phases including simultaneous oral and intravenous administration for bioavailability assessment, followed by radiolabeled dosing for comprehensive mass balance determination. The extended sampling period (up to 346 hours) ensured complete characterization of the drug's elimination profile, while the continued treatment phase allowed for evaluation of steady-state pharmacokinetics and long-term safety. This efficient study design maximized data collection while minimizing patient exposure to radiolabeled compound, representing a methodological advance in early clinical development of oncology therapeutics [2] [4].
The comprehensive metabolite profiling of this compound has revealed a complex biotransformation profile characterized by extensive metabolism through multiple pathways, with the identification of a novel phosphoethanolamine conjugate representing a significant finding in drug metabolism science. This unique metabolite (M554), along with the major carboxylic acid metabolite (M445), accounts for substantial proportions of circulating drug-related material and contributes to the overall elimination profile of this compound. The favorable pharmacokinetic properties, including high oral bioavailability and extensive tissue distribution, support continued clinical development of this MEK1/2 inhibitor for oncological indications.
The foundational data for this compound comes from a first-in-human, dose-escalation Phase I trial that tested four different dosing schedules [1] [2] [3].
| Aspect | Details |
|---|---|
| Trial Registration | NCT00982865 [1] [2] |
| Dosing Schedules | Once daily (5 days on/2 days off); Once daily (15 days on/6 days off); Continuous once daily; Continuous twice daily [1] [3] |
| Recommended Phase II Dose (RP2D) | 60 mg twice daily (continuous schedule) [1] [2] [3] |
| Common Adverse Events (Class-related) | Diarrhea, skin disorders, ocular disorders, asthenia/fatigue, peripheral edema [1] [3] |
| Key Dose-Limiting Toxicities (DLTs) | Skin rash/acneiform dermatitis, serous retinal detachment, and other ocular events (mainly at doses ≥120 mg/day) [1] [3] |
| Pharmacokinetics | Median time to maximum concentration (T~max~): 1.5 hours; Apparent terminal half-life: 5 hours (once-daily schedules) [1] [3] |
| Pharmacodynamics | Decreased ERK phosphorylation within 2 hours of administration; effect was sustained longer with twice-daily dosing [1] [3] |
This compound has been combined with various agents targeting complementary pathways. The table below outlines the design and key outcomes of these combination Phase I trials.
| Combination Drug (Target) | Key Findings | Recommended Phase 2 Dose (RP2D) |
|---|---|---|
| Temsirolimus (mTOR inhibitor) [4] | MTD: 45 mg/day this compound + 25 mg/week Temsirolimus. Overlapping toxicities; RP2D not defined. Most frequent AEs: stomatitis, thrombocytopenia [4]. | Not defined |
| Voxtalisib (Pan-PI3K & mTORC1/mTORC2 inhibitor) [5] | MTD: this compound 90 mg + Voxtalisib 70 mg daily. RP2D: this compound 60 mg + Voxtalisib 70 mg due to poor long-term tolerability. Most frequent AEs: diarrhea (75%), fatigue (57%), nausea (50%) [5]. | This compound 60 mg + Voxtalisib 70 mg (once daily) |
| SAR405838 (HDM2 antagonist) [6] | MTD: SAR405838 200 mg QD + this compound 45 mg BID. Most common DLT: thrombocytopenia. 1 partial response; 63% achieved stable disease [6]. | SAR405838 200 mg QD + this compound 45 mg BID |
| Tovorafenib (Pan-RAF inhibitor) [7] | Phase 1b/2 trial (FIRELIGHT-1, NCT04985604) is ongoing. Preclinical data suggests synergistic anti-tumor activity [7]. | Under investigation |
The rationale for combining this compound with other agents stems from the frequent dysregulation of the MAPK pathway and its cross-talk with other signaling cascades in cancer. The following diagram illustrates the key pathways and sites of drug action.
This diagram shows the MAPK and PI3K/mTOR pathways, their cross-talk, and the points where this compound and its combination partners exert their inhibitory effects [4] [5] [6].
The Phase I trials for this compound generally followed standardized early clinical trial methodologies.
The Phase I data for this compound established its manageable safety profile and defined a recommended Phase II dose of 60 mg twice daily. A key challenge identified in clinical development has been the overlapping toxicities and poor long-term tolerability when combined with other targeted agents like PI3K/mTOR inhibitors [4] [5]. The most promising direction appears to be its ongoing investigation in combination with the pan-RAF inhibitor tovorafenib, which is supported by a strong preclinical rationale for synergistic activity in tumors with MAPK pathway alterations [7].
The table below summarizes the key findings from pivotal preclinical studies on Pimasertib, both as a single agent and in combination with other targeted therapies.
| Cancer Model (Cell Line / Xenograft) | Treatment | Key Finding(s) | Proposed Mechanism / Pathway Involvement |
|---|
| HCT15 (Colon carcinoma) & H1975 (Lung adenocarcinoma) [1] | this compound + PI3K/mTOR inhibitor (e.g., BEZ235) or multi-kinase inhibitor (e.g., Sorafenib) | Synergistic cell growth inhibition and apoptosis [1] Significant tumor growth delay & increased survival in xenograft models [1] | Dual blockade of MAPK and PI3K/AKT pathways to overcome intrinsic resistance to MEK inhibition [1]. | | Various human lung and colorectal cancer cell lines [1] | this compound single agent | Cell lines classified as sensitive (IC₅₀: 0.001 µM) or resistant [1]. | Up-regulation of genes in both MAPK and PI3K/AKT pathways found in resistant cells [1]. | | A375 Melanoma cells [2] | Novel glutathione-activated prodrug of this compound (PROPIMA) | Dose-dependent inhibition of cell proliferation & viability [2] Reduced pERK levels ~5-fold [2] Stronger inhibition of cancer cell migration vs. parent drug [2] | Prodrug is activated in the high-glutathione tumor microenvironment, releasing active this compound to inhibit the MEK/ERK pathway [2]. | | Melanoma Patient-Derived Xenografts (PDX) [3] | MDM2 inhibitor (KRT-232) + BRAF/MEK inhibitors (Dabrafenib/Trametinib) | Synergistic tumor growth inhibition in BRAF-mutant PDX models [3]. | this compound identified as a MEK inhibitor with effect in wild-type BRAF and mutant NRAS melanoma [3]. |
The methodologies from the key studies provide a framework for investigating this compound's activity.
This protocol is based on studies in this compound-resistant human lung and colorectal cancer cells [1].
This method validates in vitro findings in a live organism model [1].
This protocol is based on the development of a glutathione-activated this compound prodrug (PROPIMA) for melanoma [2].
The following diagrams illustrate the core mechanisms and experimental logic from the reviewed studies.
This compound inhibits the MAPK pathway; combination blocks compensatory PI3K/mTOR signaling.
Workflow for identifying and overcoming resistance to this compound via combination therapy.
Preclinical data strongly supports dual-pathway inhibition as a strategy to overcome resistance, though clinical translation has shown challenges due to toxicity [4] [5]. Future work should focus on:
The following table summarizes the key pharmacodynamic and mechanistic information available for this compound.
| Aspect | Details |
|---|---|
| Molecular Target | MEK1 and MEK2 (Mitogen-activated protein kinase kinases 1 & 2) [1] [2] [3] |
| Mechanism of Action | Selective, allosteric, non-ATP-competitive inhibitor; binds near ATP-binding site [3] |
| Primary Effect | Inhibits phosphorylation of ERK1/2 (the only known physiological substrates of MEK1/2) [1] [4] |
| Quantitative Inhibition (Preclinical) | ~5-fold reduction in pERK levels reported in a human melanoma cell line [5] |
| Evidence in Hematologic Malignancies | Decrease in pERK observed in peripheral blood lymphocytes and blasts from patients [1] |
| Key Pharmacokinetic Note | High absolute bioavailability (73%) and a unique metabolic pathway (conjugation with phosphoethanolamine) [2] |
This compound's effect on the MEK/ERK pathway has been evaluated in various research settings, which also highlight a common challenge with this drug class.
> The MAPK signaling pathway and feedback mechanism. This compound allosterically inhibits MEK, preventing ERK phosphorylation. ERK normally provides negative feedback to upstream signaling; this feedback is relieved upon MEK inhibition, leading to adaptive resistance.
Based on the available information, here are key considerations for designing experiments involving this compound:
This table outlines the core parameters of the phase I clinical trial.
| Parameter | Details |
|---|---|
| ClinicalTrials.gov ID | NCT00982865 [1] [2] |
| Study Type | Phase I, open-label, dose-escalation [1] |
| Patient Population | Advanced solid tumors; a dedicated cohort for locally advanced/metastatic melanoma [1] [2] |
| Primary Objectives | Determine Maximum Tolerated Dose (MTD) & Recommended Phase II Dose (RP2D) [2] |
| Secondary Objectives | Safety, pharmacokinetics (PK), pharmacodynamics (PD), antitumor activity [2] |
| Dosing Schedules Investigated | Once daily (5 days on/2 days off; 15 days on/6 days off; continuous); continuous twice-daily [2] |
| Total Patients Enrolled | 180 (93 with melanoma from the overall study cohort) [1] [2] |
The study investigated various dosing regimens to find the optimal balance between efficacy and safety.
| Dosing Schedule | Dose Range Tested | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (RP2D) | Common Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|---|
| Schedule 1 (Days 1-5, 8-12, 15-19 of 21-day cycle) [3] | Up to 120 mg/day [3] | 120 mg/day [3] | Not selected as preferred schedule | Skin rash/acneiform dermatitis, ocular events (serous retinal detachment) [2] |
| Schedule 2 (Days 1-15 of 21-day cycle) [3] | Up to 195 mg/day [3] | 195 mg/day [3] | Not selected as preferred schedule | - |
| Continuous Twice Daily (BID) | 28 - 255 mg/day [1] [2] | Not specified in results | 60 mg BID [2] | DLTs mainly observed at doses ≥120 mg/day [2] |
This table summarizes the most frequent adverse events observed in the study.
| Category | Most Common Treatment-Related Adverse Events [2] |
|---|---|
| General Disorders | Diarrhea, asthenia/fatigue, peripheral edema |
| Skin & Subcutaneous Tissue | Skin rash, acneiform dermatitis |
| Ocular Disorders | Serous retinal detachment, retinal vein occlusion, other visual disorders |
| Gastrointestinal | Nausea, vomiting |
| Laboratory Findings | Anemia |
The study also evaluated the preliminary antitumor activity and biological effects of Pimasertib.
| Efficacy Measure | Results in Melanoma Patients (n=89 at active doses) [1] | Results in All Solid Tumors (n=180) [2] |
|---|---|---|
| Objective Response Rate (ORR) | 12.4% (11/89 patients) | Not specifically reported |
| Best Overall Response | Complete Response (CR): 1 patient Partial Response (PR): 10 patients Stable Disease (SD): 46 patients | - | | Response in Ocular Melanoma | PR: 1 patient; SD: 11 patients; Disease Progression: 1 patient (n=13) | - | | Response by Mutation Status | Responses in tumors with BRAF (n=6) and/or NRAS (n=3) mutations [1] | - | | Pharmacodynamic Effect | Substantial reduction in pERK levels within 2 hours of dosing; sustained inhibition with BID dosing [1] [2] | - | | Pharmacokinetics | Median time to maximum concentration (T~max~): 1.5 hours; Apparent terminal half-life: ~5 hours (QD schedules) [2] | - |
This compound is a selective, ATP-non-competitive inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway [2] [4]. This pathway is frequently dysregulated in cancer. The diagram below illustrates this pathway and the drug's target.
This compound inhibits MEK1/2 in the MAPK pathway to suppress tumor growth.
The following diagram outlines the high-level workflow of the phase I dose-escalation trial.
High-level workflow of the this compound phase I dose-escalation trial.
Pimasertib (MSC1936369B) is a selective, oral, adenosine triphosphate non-competitive inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1 and 2). It targets the Ras/Raf/MEK/ERK (MAPK) signaling cascade, a pathway frequently constitutively activated in human cancers. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of downstream ERK, leading to the suppression of tumor cell proliferation, survival, and growth [1].
The following diagram illustrates the targeted pathway and key pharmacodynamic (PD) assessments used to confirm this compound's on-target activity.
The RP2D was established through a first-in-human, dose-escalation Phase I trial (NCT00959127) in patients with advanced solid tumors. The trial investigated four different dosing schedules to determine the maximum tolerated dose (MTD) and optimal regimen [1].
Table 1: Dosing Schedules Evaluated in Phase I Trial [1]
| Dosing Schedule | Cycle Length | Maximum Tolerated Dose (MTD) | Key Findings |
|---|---|---|---|
| Continuous BID | 21 days | 60 mg BID | Selected as RP2D. Provided sustained target inhibition. |
| Continuous QD | 21 days | 195 mg/day | |
| QD, 5 days on/2 days off | 21 days | 120 mg/day | |
| QD, 15 days on/6 days off | 21 days | 120 mg/day |
The safety profile of this compound is consistent with other MEK inhibitors. Adverse events (AEs) are generally manageable with supportive care and dose modifications [1] [2].
Table 2: Common Drug-Related Adverse Events (≥10% Incidence) [1] [2]
| Adverse Event | Incidence | Typical Grade | Management Notes |
|---|---|---|---|
| Diarrhea | Very Common | 1-2 | Antidiarrheal medications are recommended. |
| Skin Rash / Dermatitis | Very Common | 1-3 | Can include acneiform dermatitis; topical or oral steroids may be used. |
| Ocular Disorders | Common | 1-2 | Includes serous retinal detachment (SRD); regular ophthalmologic exams are mandatory. |
| Fatigue / Asthenia | Common | 1-2 | |
| Nausea | Common | 1-2 | |
| Peripheral Edema | Common | 1-2 | |
| Vomiting | Common | 1-2 |
A dedicated Phase I ADME (Absorption, Distribution, Metabolism, Excretion) study (NCT01713036) characterized the pharmacokinetic profile of this compound, which underpins the BID dosing schedule [4].
Table 3: Key Pharmacokinetic Parameters of this compound (60 mg dose) [1] [4]
| Parameter | Value | Comments |
|---|---|---|
| Absolute Bioavailability | 73% | High oral absorption. |
| Time to Cmax (Tmax) | ~1.5 hours | Rapid absorption. |
| Apparent Terminal Half-life | ~5 hours | Supports twice-daily dosing to maintain target coverage. |
| Total Body Clearance | 45.7 L/h | |
| Volume of Distribution | 229 L | Extensive tissue distribution. |
| Primary Route of Excretion | Urine (~53%) | Majority recovered in urine and feces as metabolites. |
| Major Metabolites | M445 (carboxylic acid), M554 (phosphoethanolamine conjugate) | M554 is a product of a unique metabolic pathway. |
Confirming target engagement is crucial for clinical development. The Phase I trial included robust pharmacodynamic assessments.
While the RP2D of 60 mg BID was established for monotherapy, it has also been investigated in combination with other agents. However, these combinations often showed limited efficacy and tolerability challenges.
With Gemcitabine in Pancreatic Cancer:
With Voxtalisib (PI3K/mTOR inhibitor) in Solid Tumors:
This compound has demonstrated signals of antitumor activity in early-phase trials, though its benefit in randomized trials has been limited.
This compound is a potent and selective MEK1/2 inhibitor with a well-characterified pharmacokinetic and safety profile. The RP2D of 60 mg BID provides a balance between sustained target inhibition and manageable toxicity. Key considerations for researchers designing trials with this compound include:
1. Introduction and Rationale The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade frequently dysregulated in human cancers, including metastatic colorectal cancer (mCRC). Activating mutations in the KRAS gene, found in approximately 40% of mCRC cases, drive constitutive activation of this pathway and are associated with resistance to anti-EGFR therapies [1] [2]. This creates an unmet need for effective treatments in the second-line setting for this patient population [1].
Pimasertib (MSC1936369B) is a highly selective, orally bioavailable small-molecule inhibitor of MEK1/2, kinases downstream of KRAS in the MAPK pathway [1]. Preclinical models demonstrated potent antitumor activity for this compound both alone and in combination [1]. This provided the rationale for a Phase I/II study investigating the combination of this compound with the standard chemotherapy regimen FOLFIRI (5-fluorouracil, folinic acid, and irinotecan) as a second-line treatment for patients with KRAS-mutant mCRC [1] [3].
2. Study Design and Methodology
The following workflow outlines the structure of the Phase I safety run-in study:
2.1. Trial Design This was a two-part, open-label, multicenter study comprising an initial safety run-in phase (Phase I) followed by a randomised Phase II part. The results described here pertain only to the safety run-in phase [1].
2.2. Key Assessments
3. Key Findings and Data Summary
3.1. Safety and Tolerability
3.2. Efficacy Outcomes Efficacy was analyzed in 15 of the 16 enrolled patients [1]. The best overall responses are summarized below:
| Efficacy Parameter | Number of Patients (n=15) | Percentage |
|---|---|---|
| Partial Response (PR) | 2 | ~13% |
| Stable Disease (SD) | 9 | 60% |
| Progressive Disease (PD) | 3 | 20% |
| Not Evaluable (NE) | 1 | ~7% |
| Disease Control Rate (PR+SD) | 11 | ~73% |
Table: Best Overall Response in the Efficacy Analysis Population [1].
The Phase I safety run-in study demonstrated that this compound can be combined with FOLFIRI at a dose of 45 mg per day (on a 5-days-on/2-days-off schedule) with a manageable safety profile in patients with KRAS-mutant mCRC [1]. The observed toxicities were predictable and consistent with the individual drug profiles.
The combination showed preliminary signs of antitumor activity, with a disease control rate of 73% in a patient population that had progressed after first-line therapy [1]. This provided the foundation for the subsequent randomised Phase II part of the study, which aimed to further evaluate the efficacy of this combination compared to FOLFIRI alone.
5. References
The phase I/II trial for pimasertib plus gemcitabine defined a recommended Phase II dose (RP2D) but ultimately found no significant improvement in patient survival compared to gemcitabine plus a placebo [1].
Table 1: Summary of Phase II Clinical Trial Outcomes (this compound + Gemcitabine vs. Placebo + Gemcitabine) [1]
| Outcome Measure | This compound + Gemcitabine (n = ?) | Placebo + Gemcitabine (n = ?) | Hazard Ratio (HR) / Comment |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 3.7 months | 2.8 months | HR = 0.91 (95% CI: 0.58-1.42) |
| Median Overall Survival (OS) | 7.3 months | 7.6 months | Not statistically significant |
| Grade ≥3 Adverse Events | 91.1% | 85.7% | - |
| Ocular Adverse Events | 28.9% | 4.8% | A notable increased incidence with this compound |
Key Clinical Trial Design Elements [1]:
Despite the clinical outcomes, robust preclinical studies revealed a compelling molecular mechanism for the combination, centered on the sensitization of cancer cells to gemcitabine.
The diagram below illustrates the proposed mechanism by which this compound enhances the efficacy of gemcitabine.
Based on the preclinical study [2], the following protocol can be used to investigate the combination of this compound and gemcitabine in vitro.
Title: In Vitro Protocol for Assessing Synergy of this compound and Gemcitabine in Pancreatic Cancer Cells
1. Cell Line and Reagents
2. Sequential Drug Treatment and Cell Viability Assay (MTT)
3. Apoptosis Assay (Caspase 3/7 Glo)
4. Protein Extraction and Immunoblotting for RRM1
5. Immunoprecipitation for RRM1 Ubiquitination
While the this compound-gemcitabine combination did not prove successful in a broad metastatic pancreatic cancer population, the research provides valuable insights:
NRAS-mutant melanoma represents approximately 15-20% of all cutaneous melanomas and is characterized by its aggressive clinical behavior and poorer outcomes compared to other molecular subtypes. The oncogenic mutations in NRAS, predominantly at codon Q61 (80-90% of cases), result in a protein that is constitutively locked in its GTP-bound active state, leading to persistent MAPK pathway signaling and uncontrolled cellular proliferation. Historically, patients with NRAS-mutant melanoma have faced limited therapeutic options, as no targeted therapies have received specific FDA approval for this population, leaving immune checkpoint inhibitors as the mainstay of treatment. However, responses to immunotherapy are variable, and many patients either fail to respond or develop resistance, creating a significant unmet medical need for effective targeted therapies.
Pimasertib (also known as AS703026) is a potent, selective, and orally bioavailable small-molecule inhibitor that targets both MEK1 and MEK2 kinases within the MAPK signaling pathway. As a downstream effector of NRAS signaling, MEK represents a rational therapeutic target in NRAS-mutant malignancies. By binding to MEK1/2, this compound inhibits the phosphorylation and activation of ERK1/2, thereby disrupting oncogenic signaling and inducing cell cycle arrest and apoptosis in susceptible tumor cells. Preclinical studies demonstrated that this compound has potent antitumor activity in both BRAF- and NRAS-mutated melanoma models, providing the scientific rationale for its clinical development in these molecularly defined populations.
The phase II clinical trial (NCT01693068) was designed as a multicenter, open-label, randomized controlled study to evaluate the efficacy and safety of this compound compared to dacarbazine (DTIC) in previously untreated patients with unresectable NRAS-mutated cutaneous melanoma. The trial employed a 2:1 randomization scheme (this compound:DTIC) to maximize exposure and safety data for the investigational agent while maintaining a valid comparator arm. The primary objective was to compare progression-free survival (PFS) between the two treatment arms, as assessed by investigator review. Key secondary endpoints included overall survival (OS), objective response rate (ORR), disease control rate (DCR), quality of life (QoL) assessments, and safety/tolerability profiles. A notable feature of the trial design was the incorporation of a crossover provision, allowing patients who experienced disease progression on DTIC to transition to this compound treatment, which aimed to address ethical concerns while complicating the interpretation of overall survival data.
The trial enrolled 194 patients with histologically confirmed, unresectable stage IIIC or stage IV (M1a-c) cutaneous melanoma harboring NRAS mutations. Key inclusion criteria required measurable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate bone marrow, hepatic, and renal function. Critical exclusion criteria included previous systemic treatment for advanced disease (adjuvant therapy was permitted if completed >6 months prior to randomization), presence of active central nervous system metastases (unless previously treated and stable for ≥3 months), retinal degenerative diseases, history of retinal vein occlusion, uncontrolled hypertension, and significant cardiac conduction abnormalities including QTc prolongation >480 milliseconds.
Table 1: Baseline Patient Demographics and Disease Characteristics
| Characteristic | DTIC (n=64) | This compound (n=130) |
|---|---|---|
| Median age, years (range) | 62 (23-83) | 65 (21-83) |
| Gender, n (%) | ||
| Male | 36 (56) | 68 (52) |
| Female | 28 (44) | 62 (48) |
| ECOG PS, n (%) | ||
| 0 | 44 (69) | 89 (69) |
| 1 | 20 (31) | 41 (32) |
| M stage, n (%) | ||
| M1a | 5 (8) | 16 (12) |
| M1b | 14 (22) | 22 (17) |
| M1c | 43 (67) | 83 (64) |
| LDH >ULN, n (%) | 23 (36) | 55 (42) |
Patients randomized to the This compound arm received a fixed dose of 60 mg orally twice daily on a continuous dosing schedule throughout each 21-day cycle. This dose was identified as the recommended Phase II dose (RP2D) from earlier dose-escalation studies and was associated with consistent target inhibition and an acceptable safety profile. Those randomized to the control arm received dacarbazine at a dose of 1000 mg/m² administered intravenously on day 1 of each 21-day cycle. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal of consent. Dose modifications (interruptions and reductions) were permitted for management of adverse events, with this compound dose reduction levels specified to 45 mg twice daily and subsequently to 30 mg twice daily if needed. The protocol mandated regular tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) every 6 weeks during the first 48 weeks, and every 12 weeks thereafter.
The trial successfully met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival with this compound compared to dacarbazine. The median PFS was 13 weeks (approximately 3 months) in the this compound arm versus 7 weeks in the dacarbazine arm, corresponding to a hazard ratio (HR) of 0.59 (95% confidence interval [CI]: 0.42-0.83; p=0.0022). This represented a 41% reduction in the risk of disease progression or death with this compound treatment. The PFS benefit was consistently observed across most predefined subgroups, including those based on age, gender, geographic region, and disease stage. The 6-month PFS rates were 17% for this compound versus 9% for dacarbazine, highlighting the limited durability of response with both agents but a relative advantage for the MEK inhibitor.
For the key secondary endpoint of overall survival, no significant difference was observed between the treatment arms. The median OS was 9 months for this compound versus 11 months for dacarbazine (HR 0.89, 95% CI: 0.61-1.30). This lack of OS benefit is likely explained by the high crossover rate of 64% from the dacarbazine arm to this compound upon disease progression, which may have diluted any potential survival advantage for the experimental arm. The objective response rate was significantly higher with this compound (27%) compared to dacarbazine (14%), with an odds ratio of 2.24 (95% CI: 1.00-4.98; p=0.0453). The disease control rate (complete response + partial response + stable disease) was also superior in the this compound arm (33% vs. 16%; OR 2.65, 95% CI: 1.23-5.69; p=0.0106).
Table 2: Efficacy Outcomes from the Phase II Trial
| Endpoint | DTIC | This compound | Hazard Ratio/Odds Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median PFS, weeks | 7 | 13 | 0.59 (0.42-0.83) | 0.0022 |
| Median OS, months | 11 | 9 | 0.89 (0.61-1.30) | NS |
| Objective Response Rate, % | 14 | 27 | 2.24 (1.00-4.98) | 0.0453 |
| Disease Control Rate, % | 16 | 33 | 2.65 (1.23-5.69) | 0.0106 |
| Complete Response, n | 3 | 4 | - | - |
| Partial Response, n | 6 | 31 | - | - |
Supporting the investigator-assessed results, independent central review of radiographic images demonstrated a consistent trend favoring this compound, although the difference in PFS did not reach statistical significance by this assessment (p=0.1454). Sensitivity analyses that included all deaths and all available scan data generally supported the primary findings, confirming the robustness of the PFS benefit. The discordance between investigator and independent assessments is not uncommon in oncology trials and may reflect differences in interpretation timing or application of progression criteria. The magnitude of PFS improvement observed with this compound is generally consistent with other MEK inhibitors evaluated in NRAS-mutant melanoma, including binimetinib which demonstrated a similar hazard ratio of 0.62 versus dacarbazine in the NEMO phase III trial.
The safety profile of this compound was characterized by frequent but manageable adverse events consistent with the known class effects of MEK inhibitors. Treatment-emergent adverse events (TEAEs) were more common in the this compound arm compared to dacarbazine, with serious adverse events reported in 57% versus 20% of patients, respectively. The most frequently observed AEs with this compound were diarrhea (82%), blood creatine phosphokinase (CPK) increase (68%), peripheral edema (48%), dermatitis acneiform (36%), and nausea (34%). In contrast, the most common AEs with dacarbazine were nausea (41%), fatigue (38%), constipation (30%), and vomiting (28%). These findings highlight the distinct toxicity profiles associated with targeted therapy versus conventional chemotherapy.
The grade ≥3 adverse events of special interest for this compound included CPK increase (34%), diarrhea (10%), rash (7%), and peripheral edema (5%). For dacarbazine, the most frequent grade ≥3 AEs were neutropenia (15%), thrombocytopenia (10%), and fatigue (7%). Ocular toxicities, a class concern for MEK inhibitors, were observed with this compound but were generally mild to moderate in severity. The management of this compound-related AEs typically involved symptomatic treatment, temporary dose interruptions, and dose reductions when necessary. Prophylactic medications were recommended for certain anticipated AEs, such as antipyretics for the first dose to prevent pyrexia and antihistamines for skin reactions. Regular monitoring of CPK, hepatic enzymes, and renal function was mandated throughout the treatment period.
Table 3: Common Treatment-Emergent Adverse Events (≥20% in either group)
| Adverse Event | DTIC (n=61), % | This compound (n=130), % | Grade ≥3 (DTIC), % | Grade ≥3 (this compound), % |
|---|---|---|---|---|
| Diarrhea | 15 | 82 | 0 | 10 |
| CPK increase | 3 | 68 | 0 | 34 |
| Peripheral edema | 5 | 48 | 0 | 5 |
| Dermatitis acneiform | 2 | 36 | 0 | 7 |
| Nausea | 41 | 34 | 2 | 1 |
| Fatigue | 38 | 32 | 7 | 3 |
| Rash | 10 | 31 | 0 | 7 |
| Vomiting | 28 | 24 | 3 | 1 |
| Decreased appetite | 15 | 23 | 2 | 1 |
| Constipation | 30 | 20 | 0 | 0 |
Dose interruptions due to adverse events were more frequent in the this compound arm (49%) compared to the dacarbazine arm (13%), as were dose reductions (36% vs. 5%, respectively). The most common AEs leading to dose modification of this compound were CPK increase, diarrhea, and peripheral edema. Despite the higher incidence of AEs with this compound, health-related quality of life assessments, as measured by standardized instruments (EQ-5D and EORTC QLQ-C30), demonstrated similar scores between the treatment arms at both baseline and the final assessment. This suggests that the toxicity burden of this compound, while substantial, did not result in a clinically significant deterioration in overall quality of life compared to chemotherapy. Treatment discontinuation due to AEs occurred in 15% of this compound-treated patients and 7% of those receiving dacarbazine.
A critical component of the early-phase development of this compound was the demonstration of target engagement and pathway modulation. In the phase I dose-escalation study, pharmacodynamic assessments were performed to evaluate the inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) following this compound administration. The protocol involved collection of blood samples at predetermined timepoints (pre-dose, 2, 4, 8, and 24 hours post-dose) during the first cycle of treatment. PBMCs were isolated using density gradient centrifugation and analyzed for pERK levels by quantitative immunofluorescence or Western blot analysis. Results demonstrated that this compound induced a rapid and substantial reduction in pERK levels within 2 hours of administration, with sustained inhibition observed with continuous twice-daily dosing. This pharmacodynamic evidence confirmed the mechanistic activity of this compound and supported the biological plausibility of the clinical responses observed.
The clinical development of this compound in NRAS-mutant melanoma incorporated companion diagnostic development to identify the target patient population. Tumor tissue, either from archival samples or fresh biopsies, was required for central determination of NRAS mutation status. The recommended methodology involved DNA extraction from formalin-fixed paraffin-embedded (FFPE) tumor sections with at least 20% tumor cellularity, followed by mutation analysis using validated polymerase chain reaction (PCR)-based assays or next-generation sequencing panels focusing on codons Q61, G12, and G13 of the NRAS gene. This emphasis on biomarker-driven patient selection represents a modern approach to oncology drug development and increases the likelihood of detecting clinical activity in a molecularly defined population. Additional correlative studies explored potential predictive biomarkers of response and resistance, including mutational analysis of other genes in the MAPK pathway and assessment of baseline phospho-ERK levels in tumor tissue.
Figure 1: Mechanism of Action of this compound in NRAS-Mutant Melanoma. This compound inhibits MEK1/2 downstream of constitutively active NRAS, disrupting MAPK pathway signaling and leading to cell cycle arrest and apoptosis.
While this compound demonstrated modest clinical activity in NRAS-mutant melanoma, the transient nature of responses and lack of overall survival benefit highlighted the need for more effective therapeutic approaches. Recent research has focused on combination strategies to enhance efficacy and overcome resistance mechanisms. Preclinical studies suggest that simultaneous inhibition of multiple nodes in the MAPK pathway or co-targeting parallel signaling axes may yield superior antitumor activity. Particularly promising is the combination of MEK inhibitors with CDK4/6 inhibitors, based on the observation that NRAS-mutant melanomas often depend on cyclin D-CDK4/6 signaling for cell cycle progression. Early-phase clinical trials evaluating such combinations have shown improved response rates and progression-free survival compared to MEK inhibition alone, though with increased toxicity burden.
Another emerging approach involves targeting the PI3K-AKT-mTOR pathway, which represents a key survival mechanism in NRAS-mutant melanoma and may contribute to resistance to MEK inhibition. Preclinical models have demonstrated synergistic activity when combining MEK and PI3K inhibitors, but clinical development has been challenged by overlapping toxicities. Additionally, investigation of immune checkpoint inhibitors in combination with MEK inhibitors is underway, based on the hypothesis that MAPK pathway inhibition may enhance antitumor immunity by modifying the tumor microenvironment. However, early trials of such combinations have shown mixed results, with some demonstrating improved efficacy but others revealing unexpected toxicities.
The most groundbreaking advancement in NRAS-mutant melanoma therapy comes from the development of direct RAS inhibitors that specifically target the active, GTP-bound form of RAS proteins. The recent emergence of daraxonrasib (RMC-6236), a first-in-class RAS(ON) multi-selective inhibitor, represents a paradigm shift in the therapeutic landscape. Unlike earlier approaches that attempted indirect targeting of RAS function, this novel agent directly binds to the active conformation of mutant NRAS, KRAS, and HRAS, effectively blocking downstream signaling. Early clinical data has demonstrated remarkable activity in patients with NRAS-mutant melanoma, including complete and partial responses in treatment-refractory patients.
Mechanistic studies have revealed that daraxonrasib not only directly inhibits tumor cell proliferation but also modulates the immune microenvironment by increasing activated CD4+ and CD8+ T cells while reducing myeloid-derived suppressor cells. This dual mechanism of action—direct antitumor effect and immune potentiation—may explain the durable responses observed in early trials. The ongoing phase I clinical trial (NCT05379985) is further characterizing the safety, tolerability, and efficacy of this promising agent, with plans for expansion cohorts and combination studies. If these early results are confirmed in larger trials, daraxonrasib could become the first targeted therapy specifically approved for NRAS-mutant melanoma, potentially redefining the standard of care for this challenging disease subset.
Figure 2: Clinical Trial Design Schema for this compound in NRAS-Mutant Melanoma. The phase II trial employed a 2:1 randomization with crossover allowed from dacarbazine to this compound upon disease progression.
The clinical development of this compound in NRAS-mutant melanoma represents an important chapter in the evolution of targeted therapies for this aggressive disease subset. The phase II randomized trial demonstrated a statistically significant improvement in progression-free survival and response rate compared to dacarbazine, confirming the biological activity of MEK inhibition in this molecular context. However, the absence of overall survival benefit, high crossover rate, and substantial toxicity profile limited the clinical utility of this compound as a single agent. These findings reflect the broader experience with MEK inhibitors in NRAS-mutant melanoma and highlight the challenges of monotherapy approaches in overcoming the complex signaling networks and adaptive resistance mechanisms in these tumors.
The experimental protocols and trial design elements implemented in the this compound development program provide valuable templates for future drug development in molecularly defined cancers. The incorporation of biomarker-driven patient selection, pharmacodynamic confirmation of target engagement, and thoughtful consideration of crossover provisions represent methodological advances that can inform future trial designs. While this compound itself may not advance to regulatory approval, the lessons learned from its clinical evaluation have contributed to our understanding of NRAS-driven melanoma and paved the way for more effective therapeutic strategies. The emergence of direct RAS inhibitors and rational combination approaches offers new hope for patients with NRAS-mutant melanoma and suggests that the future of targeted therapy in this population is increasingly promising.
Ovarian cancer represents a significant challenge in gynecologic oncology, with mucinous ovarian carcinoma (MOC) and low-grade serous ovarian cancer (LGSOC) constituting distinct subtypes characterized by unique molecular signatures and clinical behaviors. Unlike the more common high-grade serous ovarian carcinoma, these subtypes frequently demonstrate limited sensitivity to conventional platinum-based chemotherapy, creating an urgent need for targeted therapeutic approaches. The parallel dysregulation of the MAPK (RAS/RAF/MEK/ERK) and PI3K/mTOR signaling pathways represents a cornerstone of the molecular pathology in these ovarian cancer subtypes. These pathways are intricately connected through multiple feedback loops and cross-talk mechanisms, whereby inhibition of one often leads to compensatory activation of the other, resulting in treatment resistance and disease progression.
The scientific rationale for dual pathway inhibition stems from compelling preclinical evidence demonstrating that combined targeting of both pathways yields synergistic antitumor effects superior to single-agent approaches. Research has shown that MOCs harbor frequent KRAS mutations (occurring in 50-60% of cases) that activate both MAPK and PI3K/mTOR pathways, while LGSOCs are characterized by mutations in MAPK pathway genes (KRAS, BRAF, and NRAS). The combination of pimasertib (a selective MEK1/2 inhibitor) and SAR245409 (also known as voxtalisib, a pan-PI3K and mTORC1/mTORC2 inhibitor) represents a promising strategy to simultaneously target these critical signaling networks, potentially overcoming inherent and acquired resistance mechanisms while delivering enhanced anticancer efficacy.
The protocol for evaluating synergistic interactions between this compound and SAR245409 begins with cell line characterization and validation. Researchers should prioritize ovarian cancer models representing relevant subtypes, with particular emphasis on MOC cell lines (e.g., MCAS, OAW42, JHOM-2B) and LGSOC models. Initial steps must include comprehensive molecular profiling to document baseline mutations in KRAS, BRAF, PIK3CA, PTEN, and other pathway components that may influence drug response.
Cell Viability Assay Protocol: Seed cells in 96-well plates at optimized densities (typically 3-5×10³ cells/well) and allow adherence for 24 hours. Prepare serial dilutions of single agents and combination treatments using a matrix approach, ensuring coverage of clinically relevant concentrations. For combination studies, maintain a fixed ratio based on the individual IC₅₀ values of each drug. Treat cells for 72-96 hours, then assess viability using MTT or similar colorimetric assays. Include appropriate controls (untreated cells, vehicle controls, and positive controls). Perform minimum of three biological replicates with technical triplicates to ensure statistical robustness.
Data Analysis for Synergy: Calculate combination indices (CIs) using the Chou-Talalay method through software such as CompuSyn. According to preclinical data in MOC cells, the combination of SAR245409 with 30 nM this compound resulted in strong synergy (CIs: 0.03-0.5) across all six tested cell lines. Interpret results as follows: CI<0.9 indicates synergy; CI=0.9-1.1 indicates additive effects; CI>1.1 indicates antagonism.
Fluorescence resonance energy transfer (FRET) imaging provides a powerful methodology for quantitatively monitoring intracellular kinase activities in live cells under treatment conditions. This protocol enables real-time assessment of pathway inhibition dynamics and correlation with functional outcomes.
Biosensor Transfection: Utilize validated FRET biosensors for ERK (EKAR-EV) and S6K (SCAT3.1). Seed cells onto glass-bottom dishes optimized for microscopy and transfect at 60-70% confluence using appropriate transfection reagents. Allow 24-48 hours for expression before imaging.
Time-Lapse FRET Imaging: Acquire baseline FRET images prior to compound administration. Treat cells with This compound (30-100 nM) and/or SAR245409 (1 μM) while maintaining environmental control (37°C, 5% CO₂). Capture images at regular intervals (e.g., every 15-30 minutes) over 24-48 hours using a confocal microscope equipped with appropriate filter sets. Quantify FRET efficiency using the ratio of yellow to cyan emission after cyan excitation.
Data Interpretation: FRET imaging has demonstrated that ERK inhibition by this compound induces both anti-proliferative and pro-apoptotic effects in a dose-dependent manner, while S6K inhibition by SAR245409 primarily suppresses proliferation in a threshold manner, with apoptotic effects varying by cell line context. This methodology provides dynamic kinetic information beyond what traditional immunoblotting can offer.
Annexin V/Propidium Iodide Staining: Harvest cells after 24-48 hours of combination treatment. Wash with cold PBS and resuspend in binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer recommendations. Analyze by flow cytometry within 1 hour of staining. In preclinical studies, the combination of 1 μM SAR245409 and 30 nM this compound markedly increased apoptotic cells in MOC cell lines.
Cell Cycle Analysis: Fix cells in 70% ethanol overnight at -20°C. Treat with RNase A and stain with propidium iodide solution. Analyze DNA content by flow cytometry. The combination treatment has been shown to decrease S-phase population (from 10.4-23.6% to 2.2-6.0%) and increase sub-G₁ population, indicating cell cycle arrest and apoptosis.
Table 1: Preclinical Evidence for Combination Efficacy in Ovarian Cancer Models
| Experimental Model | Combination Treatment | Combination Index (CI) | Apoptosis Induction | Key Findings |
|---|---|---|---|---|
| MOC cell lines (MCAS) | SAR245409 (1 μM) + this compound (30 nM) | 0.03-0.50 (synergistic) | Marked increase | Strong suppression of S-phase population |
| MOC cell lines (OAW42) | SAR245409 (1 μM) + this compound (30 nM) | 0.03-0.50 (synergistic) | Moderate increase | ERK inhibition showed dose-dependent anti-proliferative effects |
| MOC cell lines (JHOM-2B) | SAR245409 (1 μM) + this compound (30 nM) | 0.03-0.50 (synergistic) | Marked increase | S6K inhibition suppressed proliferation in threshold manner |
The phase Ib clinical trial (NCT01390818) established the safety profile, maximum tolerated dose (MTD), and recommended phase 2 dose (RP2D) for the this compound and voxtalisib (SAR245409) combination in patients with advanced solid tumors, including ovarian cancer.
Patient Population: Adults (≥18 years) with histologically confirmed advanced solid tumors (including ovarian carcinoma) who had progressed on standard therapies. Patients were required to have adequate organ function, ECOG performance status 0-1, and measurable disease per RECIST v1.1. Patients with uncontrolled CNS metastases or significant ocular comorbidities were excluded.
Dose Escalation Design: The trial employed a modified "3 + 3" design with once-daily dosing. The MTD was defined as the highest dose at which ≤1 of 6 patients experienced dose-limiting toxicities (DLTs) during the first treatment cycle. DLTs were defined as grade ≥3 adverse events attributed to study medications or any adverse event resulting in treatment delay >2 weeks.
Recommended Dosing: The MTD was established as this compound 90 mg + voxtalisib 70 mg daily. However, based on the long-term tolerability profile, the RP2D was determined to be this compound 60 mg + voxtalisib 70 mg once daily, continuously in 21-day cycles.
Table 2: Clinical Trial Outcomes for this compound and SAR245409 Combination
| Trial Parameter | Phase Ib Solid Tumors | Phase II LGSOC | Phase II LGSOC |
|---|---|---|---|
| Patient Population | Advanced solid tumors | Recurrent unresectable borderline/LMP or LGSOC | Recurrent unresectable borderline/LMP or LGSOC |
| Treatment Arms | This compound + Voxtalisib | This compound + SAR245409 | This compound alone |
| Objective Response Rate | 5% PR, 1% CR | 9.4% | 12.1% |
| Median PFS | Not reported | 9.99 months | 7.23 months |
| Most Common AEs | Diarrhea (75%), fatigue (57%), nausea (50%) | Similar to phase Ib | Similar to phase Ib |
| Dose Modifications | 73% required interruption, 20% required reduction | 56.3% discontinued | 57.6% discontinued |
The EMR 20006-012 trial was a phase II randomized double-blind placebo-controlled study comparing this compound plus SAR245409 versus this compound alone in patients with previously treated unresectable borderline or low-grade serous ovarian cancer.
Study Design: Sixty-five patients were randomized between September 2012 and December 2014 to receive either the combination (this compound 60 mg daily + SAR245409 70 mg daily) or this compound alone (60 mg twice daily) until disease progression or unacceptable toxicity. The primary endpoint was objective response rate (ORR) by RECIST v1.1.
Key Findings: The combination arm demonstrated an ORR of 9.4% (80% CI: 3.5-19.7) compared to 12.1% (80% CI: 5.4-22.8) for this compound alone. Median progression-free survival was 9.99 months for the combination versus 7.23 months for monotherapy. The trial was terminated early due to low response rates and high discontinuation rates, but the results suggested that MEK inhibition alone showed comparable activity to the combination in this population.
Adverse Event Management: The most frequent treatment-emergent adverse events include diarrhea (75%), fatigue (57%), and nausea (50%). Implement proactive supportive care with antiemetics and antidiarrheals. For grade 2-3 toxicities, consider treatment interruption until resolution to grade ≤1, followed by dose reduction according to protocol-specified guidelines.
Ophthalmologic Monitoring: Conduct comprehensive ophthalmologic exams at screening and every other cycle, including visual acuity, slit lamp examination, funduscopy, and optical coherence tomography to monitor for MEK inhibitor-associated ocular toxicities such as serous retinal detachment.
Dose Modification Guidelines: For recurrent grade 2 or any grade 3 adverse events, interrupt treatment until improvement to grade ≤1, then resume at one dose level reduction (this compound: 60 mg→45 mg; voxtalisib: 70 mg→50 mg). Permanently discontinue for grade 4 events or inability to tolerate after two dose reductions.
Successful implementation of combination MEK and PI3K inhibition requires a comprehensive biomarker strategy to identify patients most likely to benefit. While preclinical data demonstrated synergistic effects across multiple MOC cell lines regardless of mutational status, clinical translation suggests more nuanced application.
Molecular Profiling: Implement targeted NGS panels that include key genes in both MAPK and PI3K pathways. Prioritize assessment of KRAS, NRAS, BRAF (MAPK pathway) and PIK3CA, PTEN, AKT (PI3K pathway). While specific mutations did not perfectly predict response in preclinical models, the presence of alterations in either pathway provides biological rationale for treatment consideration.
Functional Signaling Assessment: Where tissue availability permits, consider phospho-protein analysis by immunohistochemistry or Western blot to evaluate baseline pathway activation status. Assess pERK and pS6 levels as indicators of MAPK and PI3K/mTOR pathway activity respectively. In research settings, FRET-based biosensors can provide dynamic information about pathway inhibition kinetics.
Western Blot Analysis: Harvest cells after 2-24 hours of drug exposure. Use antibodies against pERK (T202/Y204), total ERK, pAKT (S473), pS6K (T389), and cleaved caspase-3. In preclinical studies, 1 μM SAR245409 effectively suppressed AKT and S6K phosphorylation, while 30 nM this compound inhibited ERK phosphorylation. The combination more robustly suppressed pERK in OAW42 cells compared to single-agent treatment.
Pharmacodynamic Monitoring in Clinical Trials: For clinical translation, collect paired tumor biopsies (pre-treatment and on day 19±1 of cycle 1) to assess pathway inhibition. Additionally, monitor phospho-protein levels in PBMCs as a surrogate tissue source. In the phase Ib trial, PBMCs were collected at predefined time points and intracellular pERK and pS6 levels were assessed by flow cytometry to confirm target engagement.
The following diagram illustrates the key signaling pathways and mechanisms of action for the combination therapy:
> Figure 1: Mechanism of dual pathway inhibition. The diagram illustrates how this compound and SAR245409 concurrently target the MAPK and PI3K/mTOR pathways, respectively, disrupting critical survival signals and overcoming compensatory feedback activation that often limits single-agent efficacy.
The combination of this compound and SAR245409 represents a rational therapeutic approach based on sound biological principles of concurrent MAPK and PI3K pathway inhibition in ovarian cancer. While preclinical data consistently demonstrated compelling synergy in mucinous ovarian carcinoma models, clinical translation revealed more modest activity, particularly in low-grade serous ovarian cancer where single-agent MEK inhibition showed comparable efficacy to the combination.
Future development should focus on refined patient selection strategies incorporating comprehensive molecular profiling and potentially dynamic biomarkers such as FRET-based kinase activity monitoring. Additionally, exploration of alternative dosing schedules or sequential administration approaches may improve the therapeutic index. The integration of these targeted combinations with other therapeutic modalities, including immunotherapy agents or hormonal therapies, represents another promising direction for future research.
For researchers implementing these protocols, emphasis should be placed on robust pharmacodynamic monitoring and careful attention to management of class-specific toxicities through proactive supportive care and dose modification strategies. Although clinical development of this specific combination has been limited, the preclinical frameworks and experimental approaches described herein provide valuable templates for evaluating other rational combination therapies in ovarian cancer and other solid tumors characterized by co-activation of these critical signaling pathways.
Pimasertib is a selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway [1] [2] [3]. This pathway is frequently dysregulated in cancer and is crucial for cell proliferation, survival, and differentiation [1].
A phase I trial (NCT00957580) evaluated this compound in 80 patients with advanced hematologic malignancies, most of whom had Acute Myeloid Leukemia (AML) [1] [6].
The table below summarizes the key efficacy outcomes from this trial:
| Parameter | Regimen 1 (Intermittent) | Regimen 2 (Intermittent) | Regimen 3 (Continuous) |
|---|---|---|---|
| Maximum Tolerated Dose (MTD) | Not established [1] | Not established [1] | 60 mg twice daily [1] |
| Best Overall Response | |||
| • Stable Disease (SD) | 14 patients [6] | 16 patients [6] | 9 patients [6] |
| • Partial Response (PR) | 1 patient (MDS) [1] | Not reported [1] | Not reported [1] |
| • Complete Remission with Incomplete Recovery (CRi) | Not reported [1] | Not reported [1] | 1 patient (N-Ras mutant ALL) [1] |
| Reduction in Bone Marrow Blasts (≥50%) | Information missing | Information missing | 10 patients (7 achieved SD, 1 PR, 1 CRi) [1] |
The table below summarizes the most common treatment-related adverse events (TEAEs) from the trial:
| Adverse Event | Regimen 1 (N=33) | Regimen 2 (N=32) | Regimen 3 (N=15) |
|---|---|---|---|
| Diarrhea | 10 (30.3%) [6] | 13 (40.6%) [6] | 9 (60.0%) [6] |
| Skin Rash | 3 (9.1%) [6] | 4 (12.5%) [6] | 4 (26.7%) [6] |
| Nausea | 7 (21.2%) [6] | 2 (6.3%) [6] | 3 (20.0%) [6] |
| Peripheral Edema | 4 (12.1%) [6] | 2 (6.3%) [6] | 3 (20.0%) [6] |
| Vomiting | 4 (12.1%) [6] | 1 (3.1%) [6] | 3 (20.0%) [6] |
| Fatigue | 2 (6.1%) [6] | 3 (9.4%) [6] | 3 (20.0%) [6] |
| Retinal Detachment | 2 (6.1%) [6] | 5 (15.6%) [6] | 1 (6.7%) [6] |
For researchers continuing to investigate MEK inhibition or this compound's mechanisms, here are detailed methodologies based on published studies.
This protocol is used to confirm target engagement and measure the pharmacodynamic effects of this compound [1] [6].
The following diagram illustrates the MAPK signaling pathway and this compound's mechanism of action.
This cell-based protocol is used to determine the anti-proliferative effects of this compound and its prodrugs [7].
This protocol describes how to evaluate the release of active this compound from its prodrug, PROPIMA, under specific conditions [7].
The workflow for the prodrug activation and analysis is outlined below.
While the clinical development of single-agent this compound in hematology has been discontinued, research provides a clear path forward.
This compound (MSC1936369B) is an orally bioavailable, selective small-molecule inhibitor of MEK1 and MEK2 that prevents the activation of MEK1/2-dependent effector proteins and transcription factors within the MAPK signaling pathway. As a key component of the RAS/RAF/MEK/ERK signaling cascade, the MAPK pathway is frequently dysregulated in numerous malignancies, making it an attractive therapeutic target. This compound has demonstrated robust antitumor activity in preclinical studies, including tumor regression in murine xenograft models and the ability to circumvent resistance to BRAF inhibition in human melanoma cells [1].
The drug has been investigated in multiple phase I clinical trials both as monotherapy and in combination with other targeted agents, particularly inhibitors of the PI3K/mTOR pathway. The rationale for combination therapy stems from the extensive cross-talk and compensatory signaling between the MAPK and PI3K/mTOR pathways, where inhibition of one pathway may lead to increased signaling through the other, potentially limiting therapeutic efficacy [1]. Dual inhibition of both pathways represents a promising strategy to enhance antitumor activity and overcome resistance mechanisms in advanced solid tumors.
This application note provides a comprehensive summary of the inclusion criteria, exclusion criteria, experimental protocols, and signaling pathway interactions relevant to clinical trials investigating this compound in patients with advanced solid tumors, synthesizing data from multiple completed and ongoing clinical studies [2] [1] [3].
The inclusion criteria for this compound clinical trials in solid tumors follow consistent patterns across studies while allowing for specific population expansions in particular trial cohorts. The general eligibility requirements are designed to identify appropriate patient populations while ensuring patient safety and evaluation of treatment efficacy.
Table 1: Inclusion Criteria for this compound Clinical Trials in Solid Tumors
| Criterion Category | Specific Requirements | Clinical Trial References |
|---|---|---|
| Diagnosis | Histologically/cytologically confirmed advanced solid tumor; Locally advanced or metastatic disease; Solid tumors refractory to standard therapy or no effective standard therapy available | [2] [1] [3] |
| Disease Status | At least one measurable lesion by RECIST v1.1; Presence of locally advanced or metastatic disease | [2] [3] |
| Age & Consent | Age ≥18 years (Age ≥12 years in some recent trials); Willingness and ability to provide written informed consent | [2] [1] [4] |
| Performance Status | ECOG performance status of 0 or 1; Life expectancy of at least 3 months | [2] [3] [4] |
| Tumor Characteristics | For expansion cohorts: specific genetic alterations (KRAS, NRAS, BRAF, PIK3CA mutations); Available archived tumor tissue or willingness to undergo fresh biopsy | [3] [5] |
| Organ Function | Adequate bone marrow, hepatic, and renal function; No significant cardiac, ophthalmologic, or neurologic comorbidities | [2] [1] [3] |
Specific genetic alterations were required for enrollment in expansion cohorts of several trials, particularly for patients with KRAS or NRAS-mutant non-small cell lung cancer, triple-negative breast cancer, colorectal cancer with dual KRAS and PIK3CA mutations, and BRAF V600-mutant melanoma that had progressed on BRAF inhibitors [3]. Additionally, a Japanese phase I trial included a specific cohort for patients with advanced hepatocellular carcinoma with Child-Pugh A liver function [4].
The exclusion criteria for this compound trials are designed to mitigate known risks associated with MEK inhibition and combination therapies, with particular attention to ocular, cardiac, and metabolic toxicities.
Table 2: Exclusion Criteria for this compound Clinical Trials in Solid Tumors
| Exclusion Category | Specific Exclusions | Clinical Rationale | Trial References |
|---|---|---|---|
| Ophthalmologic | Retinal degenerative disease; History of uveitis, retinal vein occlusion, or retinal detachment; Abnormal screening ophthalmologic exam | MEK inhibitors associated with serous retinal detachment and retinal vein occlusion | [2] [1] [3] |
| Cardiac | Congestive heart failure, unstable angina, MI, stroke within 3 months; QTc >480 ms; LVEF <50% or
Correlative science studies were integrated into this compound trials to evaluate target engagement and identify potential predictive biomarkers:
Pharmacodynamic Assessments: Evaluation of pathway modulation in response to treatment was performed through analysis of phosphorylated ERK (pERK) and phosphorylated S6 (pS6) levels in peripheral blood mononuclear cells (PBMCs) and paired tumor biopsies collected pre-treatment and on treatment (typically cycle 1 day 19). Analysis was performed using flow cytometry for PBMCs and immunohistochemistry for tumor tissue [3].
Biomarker Analysis: Archival tumor tissue or fresh biopsies were required for central analysis of genetic alterations in the MAPK and PI3K pathways. Circulating tumor DNA analysis was also incorporated in some trials to monitor molecular response and emergence of resistance mechanisms [1] [5].
Pharmacokinetic Sampling: Intensive pharmacokinetic sampling was performed to characterize the profile of this compound and combination agents, with samples typically collected at pre-dose, 0.5, 1, 1.5, 2, 3, 4, 8, 10, and 24 hours post-dose on specified days of cycle 1 [3].
The mechanistic rationale for this compound therapy, particularly in combination with PI3K/mTOR inhibitors, stems from the extensive cross-talk between the MAPK and PI3K/mTOR signaling pathways, both frequently dysregulated in cancer. The diagram below illustrates the key components and interactions between these pathways:
The MAPK pathway (RAS/RAF/MEK/ERK) and PI3K/mTOR pathway represent two critical signaling cascades frequently co-activated in human cancers. These pathways regulate fundamental cellular processes including proliferation, survival, metabolism, and angiogenesis. Significant cross-talk exists between these pathways, with multiple feedback loops enabling compensatory signaling when one pathway is inhibited. For instance, ERK-mediated feedback can reactivate the PI3K pathway, while mTOR inhibition can lead to increased MAPK signaling through various mechanisms [1].
This compound targets the MEK1/2 kinases within the MAPK pathway, preventing activation of downstream ERK1/2 effectors. In combination approaches, this compound has been paired with various PI3K/mTOR pathway inhibitors including:
Preclinical studies have demonstrated that dual inhibition of both pathways leads to enhanced antitumor activity across various cancer models, including breast, prostate, colorectal, thyroid, pancreatic, and non-small cell lung cancer, as well as melanoma [1].
The clinical trial experience with this compound in advanced solid tumors demonstrates both the promise and challenges of MEK inhibitor therapy, particularly in combination with PI3K/mTOR pathway inhibitors. While sound scientific rationale supported the development of these combinations based on extensive pathway cross-talk, clinical implementation has faced significant hurdles.
Across multiple trials, the combination of this compound with various PI3K/mTOR inhibitors demonstrated manageable but substantial toxicity, with frequent requirements for dose interruptions and modifications. The most common treatment-emergent adverse events included diarrhea, fatigue, nausea, stomatitis, and skin rash, with ocular toxicities representing a particular concern requiring regular monitoring [1] [3]. Despite these challenges, the combinations showed evidence of pathway modulation and antitumor activity, with some patients achieving stable disease lasting >12 weeks [1].
The future development of this compound continues to evolve, with recent trials exploring combinations with novel agents such as DAY101, a selective type II pan-RAF kinase inhibitor. This combination is being evaluated in the Phase 1b/2 FIRELIGHT-1 study, which includes patients with RAF-altered solid tumors, representing a more targeted approach based on specific molecular alterations [6].
For researchers designing clinical trials with this compound, careful attention to patient selection, proactive management of class-effect toxicities, and incorporation of robust biomarker strategies will be essential to maximize the potential therapeutic benefit of this MEK inhibitor in appropriately selected patient populations.
The MAPK/ERK pathway represents one of the most frequently dysregulated signaling cascades in human cancers, playing crucial roles in regulating cell proliferation, survival, differentiation, and angiogenesis. This compound (MSC1936369B) is an orally bioavailable, selective small-molecule inhibitor that binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors. As a key component of the MAPK pathway, ERK (Extracellular Signal-Regulated Kinase) requires phosphorylation for activation, and its phosphorylation status serves as a direct indicator of MEK inhibition by this compound. In hematologic malignancies, constitutive MAPK activation is common, with markedly elevated pERK levels identified in >80% of acute myeloid leukemia (AML) patients, making ERK phosphorylation an ideal pharmacodynamic biomarker for monitoring this compound activity [1].
The RAS/RAF/MEK/ERK cascade is among the most frequently activated pathways in cancer, with sustained MAPK activation playing important roles in numerous hematologic malignancies and solid tumors. In AML, constitutive MAPK activation occurs due to hyperexpression of ERK, activation of MEK, or downregulation of the ERK phosphatase PAC1. Furthermore, K-Ras mutations that deregulate MEK/ERK/MAPK signaling appear integral to the growth of myeloproliferative neoplasms such as chronic and juvenile myelomonocytic leukemias, which can develop into AML. Ras mutations are also common in secondary AML derived from myelodysplastic syndrome (MDS) or chronic myelomonocytic leukemia, providing a strong rationale for targeting this pathway [1].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Target | MEK1/2 inhibitor |
| Mechanism | Binds selectively to MEK1/2, preventing activation of downstream effectors |
| Administration | Oral |
| Primary Biomarker | Phosphorylated ERK (pERK) |
| Development Status | Investigational |
| Major Metabolic Pathway | Phosphoethanolamine conjugation (novel metabolite M554) [2] |
Multiple technological platforms are available for monitoring ERK phosphorylation as a pharmacodynamic biomarker in this compound therapy. Each platform offers distinct advantages and limitations in terms of throughput, sensitivity, sample requirements, and implementation complexity. The AlphaScreen SureFire ERK assay utilizes bead proximity-based technology that enables homogenous, no-wash detection of phosphorylated ERK in cell lysates with high sensitivity and suitability for high-throughput screening (384- or 1536-well formats) [3]. This platform has been extensively validated for measuring pharmacodynamic responses to MEK inhibitors in clinical trials.
Alternative methodologies include plate-based immunocytochemical assays such as the In-Cell Western system, which provides a cheaper and relatively high-throughput alternative to traditional Western blotting while maintaining cellular context [4]. For researchers requiring multiplexing capability, Luminex xMAP technology enables simultaneous quantification of isoform-specific phosphorylation of ERK1/2 alongside other signaling proteins (MEK1/2, AKT1/2/3, and rpS6) from single samples, providing comprehensive pathway activation assessment [5]. Additionally, fluorescent peptide sensors such as ERK-Sensor-D1, which incorporates a Sox fluorophore, offer rapid quantification of ERK activity with more than 10-fold discrimination over other MAPKs and a 5-fold fluorescence increase upon phosphorylation [6].
Table 2: Comparison of ERK Phosphorylation Detection Methods
| Method | Throughput | Sensitivity | Sample Type | Key Advantages | Limitations |
|---|---|---|---|---|---|
| AlphaScreen SureFire | High (384/1536-well) | High (low background) | Cell lysates | Homogeneous, no wash steps; automatable; one-day protocol [3] | Requires specialized reader; light-sensitive beads |
| In-Cell Western | Medium-high (96-well) | Medium | Fixed cells in plates | Maintains cellular context; moderate throughput; cost-effective [4] | Limited multiplexing; potential edge effects |
| Luminex Multiplex | Medium (96-well) | High | Tissue lysates | Isoform-specific; multiple analytes simultaneously; quantitative [5] | Complex assay development; specialized equipment |
| Fluorescent Sensors | Medium-high | High | Cell lysates | Rapid kinetics; continuous monitoring; high specificity [6] | Custom sensor development; potential interference |
| Western Blot | Low | Medium | Cell/tissue lysates | Widely accessible; molecular weight confirmation | Semi-quantitative; low throughput; high variability [4] |
The AlphaScreen SureFire ERK assay provides a robust, high-throughput method for quantifying ERK phosphorylation in patient samples. Begin by plating cells into 96- or 384-well ProxiPlates at an appropriate density (typically 25,000 cells/well for 96-well format) and incubate for 24 hours at 37°C. For primary samples, isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples collected pre-dose and at specified intervals post-pimasertib dosing. Optional serum starvation (2-24 hours using low serum or serum-free medium) helps reduce basal phosphorylation levels and improve signal-to-noise ratio [3] [7].
Add this compound or other MEK inhibitors at appropriate concentrations and incubate for predetermined time points (typically 1-2 hours). For agonist stimulation in antagonist mode, add agonist at EC80 concentration and incubate for 15 minutes. Lyse cells using the provided lysis buffer for 10 minutes at room temperature with gentle shaking. Transfer 4-6 µl of cell lysate to the assay plate, then add 7-10 µl of reaction mix containing detection beads. Incubate the plate for 2 hours at room temperature under low light conditions (AlphaScreen beads are light-sensitive). Read the plate using an EnVision or similar plate reader equipped with AlphaScreen detection capabilities [3].
Key Optimization Parameters:
The In-Cell Western (ICW) assay enables ERK phosphorylation measurement directly in fixed cells, preserving cellular morphology and subcellular localization information. Plate cells in 96-well microassay plates at optimized density (25,000 cells/well based on optimization data) and culture for 24 hours at 37°C. Stimulate cells with appropriate agonists or treat with this compound for predetermined times (ERK phosphorylation typically peaks at 3-5 minutes post-stimulation). Remove stimulation medium and immediately fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature [4].
Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes, then block with Odyssey Blocking Buffer (LI-COR) or similar for 90 minutes at room temperature. Incubate with primary antibodies against phospho-ERK (T202/Y204) and total ERK (for normalization) diluted in blocking buffer overnight at 4°C. Use species-specific IRDye-conjugated secondary antibodies (e.g., anti-mouse IRDye 800CW and anti-rabbit IRDye 680RD) diluted in blocking buffer with 0.1% Tween-20 for 1 hour at room temperature protected from light. After final washes, image plates using a LI-COR Odyssey or similar imaging system and quantify fluorescence intensity using associated software [4].
Critical Considerations:
The Luminex multiplex immunoassay enables simultaneous quantification of phospho-ERK alongside other signaling proteins, providing comprehensive pathway activation assessment. Prepare tissue lysates from patient biopsies by homogenizing in extraction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors) followed by centrifugation to remove debris. For ERK/MEK analysis, denature lysates with SDS-containing buffer (final concentration 1%) and heat at 95°C for 5 minutes, then dilute to 125 µg/mL in Capture Buffer [5].
Prepare MagPlex magnetic bead cocktails coupled with isoform-specific capture antibodies for ERK1, ERK2, and other targets of interest. Load 10 µL of bead cocktail per well in a 96-well plate, then add 40 µL of diluted lysate. Incubate for 2 hours at room temperature with shaking at 850 rpm. After washing, add biotinylated detection antibodies specific for phosphorylated sites (e.g., pERK T202/Y204) and incubate for 1 hour. Following additional washes, add streptavidin-PE and incubate for 30 minutes. Resuspend beads in reading buffer and analyze on a Luminex instrument with xPONENT or similar software [5].
Technical Notes:
In clinical trials, ERK phosphorylation monitoring has served as a key pharmacodynamic marker for establishing this compound's target engagement and guiding dose selection. In a phase I trial of this compound in hematologic malignancies (NCT00957580), changes in pERK in peripheral blood lymphocytes and/or leukemic blasts were systematically assessed as pharmacodynamic markers alongside safety and efficacy endpoints. The study demonstrated that this compound was well-tolerated with compliance ≥95% across different dosing regimens, though the maximum tolerated dose varied by schedule (60 mg BID for continuous dosing) [1].
In a phase Ib dose-escalation study combining this compound with the PI3K/mTOR inhibitor voxtalisib, peripheral blood mononuclear cells (PBMCs) were collected at prespecified time points to assess intracellular pERK (T202/Y204) levels by flow cytometry. This monitoring provided critical pharmacodynamic data on MAPK pathway engagement, helping establish the recommended phase 2 dose (this compound 60 mg + voxtalisib 70 mg). The combination showed poor long-term tolerability despite demonstrating pathway modulation, highlighting the importance of pharmacodynamic monitoring in early drug development decisions [7].
Table 3: Clinical Experience with this compound and ERK Biomarker Monitoring
| Trial Population | Dosing Regimen | pERK Assessment Method | Key Findings | Reference |
|---|---|---|---|---|
| Advanced hematologic malignancies | 8-75 mg BID (discontinuous and continuous) | pERK in peripheral blood lymphocytes and leukemic blasts | MTD established at 60 mg BID for continuous dosing; pERK suppression demonstrated | [1] |
| Advanced solid tumors (this compound + temsirolimus) | 45 mg/day + 25 mg/week | Not specified in detail | MTD: this compound 45 mg + temsirolimus 25 mg; DLTs included stomatitis, thrombocytopenia | [8] |
| Advanced solid tumors (this compound + voxtalisib) | 60-90 mg + 70 mg daily | Flow cytometry of pERK in PBMCs | RP2D: this compound 60 mg + voxtalisib 70 mg; poor long-term tolerability | [7] |
| Solid tumors (this compound monotherapy) | 120 mg/day (5 days on/2 days off) | Not specified | MTD: 120 mg/day on intermittent schedule | [7] |
When interpreting pERK data in the context of this compound therapy, several key considerations emerge. The magnitude and duration of pERK suppression provide critical insights into optimal dosing schedules and target engagement. Research with other MEK inhibitors has demonstrated that a high degree of ERK inhibition correlates with clinical response (tumor shrinkage), while ERK pathway reactivation is a hallmark of acquired resistance [6]. The dynamic range of modern pERK assays should allow distinction of ERK activities with potential for profound clinical consequences.
Baseline pERK levels may have predictive value for therapy response. In melanoma, high baseline ERK activity is a hallmark of tumors harboring activating BRAF and NRAS mutations. The ERK-sensor-D1 assay has demonstrated capacity to rapidly distinguish between baseline ERK activities in different melanoma cell lines, suggesting potential applications in patient selection [6]. When monitoring therapy response, researchers should track both the degree of pERK suppression following initial dosing and any evidence of pathway reactivation during continued treatment, which may indicate emerging resistance mechanisms.
Proper sample collection and processing are critical for accurate pERK measurement. For tissue biopsies, flash-freezing within 2 minutes of collection in liquid nitrogen is essential to preserve phosphorylation status, as delays can significantly alter pERK levels [5]. When working with blood samples for PBMC isolation, process samples within 2 hours of collection using density gradient centrifugation, followed by immediate lysis or stabilization. For all sample types, include protease and phosphatase inhibitors in lysis buffers to prevent degradation and dephosphorylation during processing.
Consider temporal factors in sample collection relative to this compound dosing. Based on xenograft studies with other MEK inhibitors, maximum pERK suppression typically occurs 2-4 hours post-dosing, with recovery varying by agent and tissue type [5]. Establish appropriate collection timepoints through preliminary kinetic studies. For novel combinations, consider more frequent sampling to characterize the dynamics of pathway inhibition and potential reactivation. When possible, collect matched pre-dose and post-dose samples from the same patient to account for individual baseline variations.
Comprehensive assay validation is essential for generating reliable pharmacodynamic data. Determine assay precision with both intra-assay and inter-assay reproducibility assessments, targeting coefficients of variation <15-20%. Establish the dynamic range and lower limit of quantification using appropriate standards. For clinical applications, validate sample stability under various storage conditions and freeze-thaw cycles. When implementing multiplex panels, verify minimal cross-talk between analytes and confirm antibody specificity for target isoforms [5].
Implement robust quality control procedures including standard curves in each assay run, control samples with known phosphorylation status, and normalization procedures to account for technical variability. For cellular assays, monitor passage number and cell condition, as responsiveness to stimuli may decrease beyond certain passages. Include reference inhibitors (e.g., other MEK inhibitors) as experimental controls to verify specific pathway modulation. When processing large sample sets, counterbalance pre- and post-dose samples across assay plates to minimize batch effects, and always include appropriate positive and negative controls on each plate.
Monitoring ERK phosphorylation as a pharmacodynamic biomarker for this compound therapy provides critical insights into target engagement, pathway modulation, and potential resistance mechanisms. The methodologies described herein—from high-throughput AlphaScreen assays to multiplexed Luminex panels—offer researchers flexible options for quantifying pERK in various sample types. As clinical development of this compound continues, particularly in combination regimens, rigorous application of these pharmacodynamic assessments will be essential for optimizing dosing strategies, identifying responsive patient populations, and understanding mechanisms of treatment failure. The integration of robust pERK monitoring with other biomarker assessments promises to enhance the rational development of this therapeutic agent across multiple malignancies characterized by MAPK pathway dysregulation.
The table below summarizes the core clinical features of pimasertib-associated SRD based on documented cases.
| Feature | Description |
|---|---|
| Typical Onset | Very rapid; can occur within 2 days of initiating treatment [1] [2] [3]. |
| Symptoms | Blurred vision [2] [3]. |
| Anatomic Nature | Bilateral, multifocal serous retinal detachments [1] [2] [4]. |
| Key Diagnostic Tool | Optical Coherence Tomography (OCT) to confirm subretinal fluid [2] [3]. |
| Reversibility | Highly reversible; rapid resolution of SRD (within 3 days) and return of normal visual acuity (20/20) after drug cessation [2] [3]. |
| Proposed Mechanism | MEK inhibition may disrupt tight junctions in the Retinal Pigment Epithelium (RPE), leading to dysfunctional fluid transport and fluid accumulation beneath the retina [2] [3]. |
Regular ophthalmic monitoring is critical for early detection. The recommended assessment schedule and methods are based on protocols from clinical trials [5].
For a consistent and accurate assessment, adhere to the following workflow and methodologies.
Detailed Methodologies for Key Assessments:
The management of SRD is guided by symptom severity and OCT findings. The reversibility of the condition upon drug withdrawal is a key characteristic [2] [3].
The precise mechanism of MEK inhibitor-induced SRD is not fully elucidated, but current evidence points to a primary dysfunction of the Retinal Pigment Epithelium (RPE).
This proposed mechanism is supported by the rapid onset and resolution of the condition, which is more consistent with a reversible metabolic dysfunction of the RPE rather than permanent cellular damage [2] [3].
Q1: How quickly can this compound-associated SRD develop? A1: Onset can be very rapid. A documented case reported symptoms and confirmed SRD on OCT just two days after starting the drug [1] [2] [3].
Q2: Is this ocular toxicity permanent? A2: No. Available evidence indicates it is highly reversible. In reported cases, stopping this compound led to resolution of the SRD and return to normal visual acuity within three days [2] [3].
Q3: Are there any known risk factors for developing this side effect? A3: The search results do not specify demographic or comorbid risk factors. However, clinical trials explicitly excluded patients with pre-existing ocular/retinal comorbidities associated with an increased risk of central serous retinopathy or retinal vein occlusion, suggesting these conditions may be considered risk factors [5].
Q4: Can functional tests like the electroretinogram (ERG) be used to monitor toxicity? A4: The full-field ERG (ffERG) is a valuable objective measure of overall retinal function and is used to monitor toxic retinopathies [7]. However, the ffERG is a mass response and may not be sensitive to small, focal lesions. It could be most useful in ruling out broader retinal dysfunction.
Pimasertib is a selective small-molecule inhibitor of MEK1/2, key kinases in the RAS-RAF-MEK-ERK (MAPK) signaling pathway. Inhibiting this pathway disrupt the proliferation and survival of cancer cells with MAPK pathway dysregulation [1] [2].
However, the MAPK pathway also regulates normal cellular functions in healthy tissues, including the gastrointestinal tract and skin. Inhibition of MEK leads to:
The table below summarizes key quantitative data on this compound-associated adverse events (AEs) from clinical trials.
| Adverse Event | Clinical Presentation | Reported Incidence & Dosing Context | Onset & Duration |
|---|---|---|---|
| Diarrhea | Likely low-grade, manageable with supportive care [2]. | Common TEAE; "dose-limiting toxicity" (DLT) at 75 mg BID (continuous) in hematologic trial [2]. | |
| Skin Rash | Maculopapular rash, acneiform eruptions [4]. | Frequently observed TEAE [4]. | |
| Other Common AEs | Peripheral edema, fatigue, nausea, vomiting [2]. | Common TEAEs [2]. | |
| Serious AEs | Ocular AEs were a particular focus of monitoring [2]. | Grade ≥3 related TEAEs: 19/80 patients (23.8%) in hematologic trial [2]. |
Abbreviations: TEAE, Treatment-Emergent Adverse Event; BID, Twice Daily; MTD, Maximum Tolerated Dose.
This section provides actionable strategies for managing these adverse events in a clinical or research setting.
| Adverse Event | Prophylactic Measures | Active Management | Dose Modification |
|---|
| Diarrhea | Educate patients on diet and hydration. | • Start antidiarrheals (e.g., loperamide) at first sign. • Ensure adequate fluid/electrolyte rehydration. | For severe/persistent diarrhea (e.g., Grade ≥2), consider therapy interruption or dose reduction per protocol [2]. | | Skin Rash | Implement proactive skin care: use mild soaps, alcohol-free moisturizers, and high-SPF sunscreen. | • For mild-moderate rash: Topical corticosteroids (e.g., hydrocortisone) and oral antihistamines. • For severe rash: Consider oral antibiotics (e.g., doxycycline, minocycline). | For severe/intolerable rash (Grade ≥3), temporary interruption or dose reduction may be necessary [4]. |
For researchers investigating these adverse events, here are detailed methodologies for assessment.
This protocol is adapted from standard preclinical toxicity studies.
This protocol assesses the direct effect of this compound on skin cells.
The diagrams below illustrate the mechanism of this compound and the strategy for managing its associated adverse events.
Emerging research strategies focus on improving the therapeutic window of MEK inhibitors like this compound.
CPK elevation is a known Adverse Event of Special Interest (AESI) for Pimasertib and should be meticulously monitored in clinical trials [1]. The following table summarizes the core data:
| Aspect | Details |
|---|---|
| Status | Known Adverse Event of Special Interest (AESI) [1]. |
| Severity in Trials | Identified as a Dose-Limiting Toxicity (DLT) in a phase I combination trial [1]. |
| Clinical Presentation | Often asymptomatic, but can manifest as myalgia (muscle pain) or muscle weakness. |
| Typical Onset | Monitored during the first 21-day treatment cycle for DLT assessment [1]. |
| Reversibility | Documented as reversible upon dose modification or treatment interruption [1]. |
Here is a detailed experimental protocol for monitoring CPK based on clinical trial practices:
Q1: Is CPK elevation a common finding with this compound? While not every patient will experience it, CPK elevation is a recognized and documented adverse event in clinical trials. It was significant enough to be classified as a Dose-Limiting Toxicity (DLT) in at least one phase I combination study, necessitating careful monitoring [1].
Q2: What is the clinical significance of an asymptomatic CPK elevation? Asymptomatic elevation (often CTCAE Grade 1 or 2) may not require immediate dose interruption. However, it warrants more frequent monitoring as it can progress to higher grades or become symptomatic. The protocol's predefined rules for dose modification based on CTCAE grade should be strictly followed.
Q3: Are there any drug interactions that could exacerbate CPK elevation with this compound? The combination of this compound with other agents can alter its toxicity profile. In a phase I trial, the maximum tolerated dose (MTD) of this compound was lower when combined with Temsirolimus (45 mg/day) compared to its single-agent MTD (75 mg/day), partly due to overlapping toxicities [1]. Always refer to the specific combination trial protocol for guidance.
Q4: How should we document CPK elevations to meet reporting standards? For early-phase trials, adherence to the CONSORT-DEFINE guidelines is recommended. This includes clear reporting of all DLTs, AESIs (like CPK elevation), the criteria used for dose modifications, and the number of participants affected [2].
The following table consolidates the most frequent treatment-related adverse events (TEAEs) and their standard management strategies as reported in clinical trials.
| Toxicity Category | Specific TEAEs (Most Frequent) | Reported Incidence (Grade 1-4) | Standard Management Strategies & DLT Definitions |
|---|---|---|---|
| Ocular Events | Serous retinal detachment (SRD), retinal vein occlusion (RVO), blurred vision, vitreous floaters [1] [2] [3] | Up to 27% (vitreous floaters); 15.6% (retinal detachment, all grades) [2] [3] | Regular ophthalmologic exams (slit lamp, funduscopy, optical coherence tomography) [1]. Dose interruption or reduction upon occurrence [1]. |
| Dermatologic | Skin rash [2] [4] | 26.7% (all grades, in one regimen) [2] | Supportive care; dose modification for severe cases. |
| Gastrointestinal | Diarrhea, nausea, vomiting [1] [2] | Diarrhea up to 75%; Nausea up to 50% [1] [2] | Prophylactic and therapeutic use of anti-diarrheals and anti-emetics. |
| Other Common TEAEs | Fatigue, peripheral edema, face edema, increased AST/ALP [1] [2] | Fatigue up to 57%; Edema up to 20% [2] | Supportive care, dose interruption, or reduction for persistent or severe cases [1]. |
| Laboratory Abnormalities | Increased creatine phosphokinase (CPK), thrombocytopenia [2] [5] | CPK elevation was a noted DLT [5] | Regular monitoring of blood counts and CPK. |
In clinical trials, Dose-Limiting Toxicities (DLTs) were typically assessed during the first treatment cycle (21-28 days) and defined as [1] [5]:
The Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) varied by trial and patient population [1] [2] [5]. For example:
For your troubleshooting guides, understanding the drug's target provides essential context.
This compound is an ATP-noncompetitive, allosteric inhibitor of MEK1/2, a key kinase in the MAPK (RAS/RAF/MEK/ERK) pathway [4]. This pathway is frequently dysregulated in cancer, controlling cell proliferation and survival [1] [2].
The modified 3 + 3 dose escalation design was commonly used in this compound Phase I trials [1] [5]. In this design, small patient cohorts (3-6) receive escalating doses. The MTD is defined as the highest dose where ≤1/6 patients experience a DLT [1]. This information is crucial for designing your own preclinical dose-finding studies.
This section provides a structured overview of the key toxicity and dosing data from the Phase I safety run-in study.
Table 1: Toxicity Profile and Management of FOLFIRI plus Pimasertib
| Aspect | Details |
|---|---|
| Maximum Tolerated Dose (MTD) | This compound 45 mg per day on a 5-days-on/2-days-off schedule combined with standard FOLFIRI [1]. |
| Recommended Phase II Dose | This compound 45 mg per day (5-days-on/2-days-off) [1]. |
| Most Common Treatment-Emergent Adverse Events | Diarrhea, Nausea, Vomiting, Asthenia (weakness), Skin rash events [1]. |
| Dose-Limiting Toxicities (DLTs) | Escalation beyond 45 mg was limited by toxicity; specific DLTs included skin rash, acneiform dermatitis, ocular events, and stomatitis (based on prior phase I trial data) [1]. |
| Safety Conclusion | At the MTD of 45 mg/day, the combination was adequately tolerated with no new or unexpected safety concerns identified [1]. |
Table 2: Antitumor Activity (Efficacy Analysis Group, n=15)
| Best Overall Response | Number of Patients |
|---|---|
| Partial Response (PR) | 2 patients |
| Stable Disease (SD) | 9 patients |
| Progressive Disease (PD) | 3 patients |
| Not Evaluable (NE) | 1 patient |
The experimental protocol involved 28-day cycles. Patients received FOLFIRI (irinotecan 180 mg/m², folinic acid 200 mg/m² or 400 mg/m², 5-FU 400 mg/m² bolus then 2400 mg/m² 46-h infusion) on days 1 and 15. This compound was administered orally on a schedule of 5 consecutive days followed by 2 days off (days 1–5, 8–12, 15–19, and 22–26 of each cycle) [1].
The combination therapy targets the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancers and has a central role in cell growth and survival. This is particularly relevant for KRAS-mutated metastatic colorectal cancer (mCRC), where constitutive activation of KRAS makes targeting downstream effectors like MEK a rational strategy [1]. This compound is a highly selective, oral inhibitor of MEK1/2 kinases in this pathway [1].
The following diagram illustrates this targeted signaling pathway and the combination therapy's mechanism.
Q1: What is the recommended starting dose of this compound when combined with FOLFIRI for second-line KRAS-mutant mCRC? A1: The recommended dose from the Phase I safety run-in is This compound 45 mg per day, administered on a 5-days-on/2-days-off schedule, combined with standard FOLFIRI on days 1 and 15 of a 28-day cycle [1].
Q2: What are the most common adverse events I should anticipate and monitor for in this combination? A2: The most frequent treatment-emergent adverse events are diarrhea, nausea, vomiting, asthenia (weakness), and skin/rash events [1]. Proactive management of these toxicities, especially gastrointestinal and dermatological events, is crucial.
Q3: Why was a dose of 60 mg per day of this compound not recommended in this combination? A3: Dose escalation to 60 mg was limited by toxicity. The Maximum Tolerated Dose (MTD) was determined to be 45 mg per day. Exceeding this dose led to an unacceptable rate of dose-limiting toxicities [1].
Q1: What are the primary strategies to improve Pimasertib's tolerability and pharmacokinetics? The main strategy is a prodrug approach. Designing an inactive prodrug that converts to active this compound specifically in the tumor microenvironment can enhance selectivity, reduce off-target toxicity, and improve its pharmacokinetic profile [1].
Q2: Are there data on the efficacy of a this compound prodrug? Yes, a novel glutathione (GSH)-activated prodrug of this compound, termed PROPIMA, has been synthesized and tested in vitro on A375 melanoma cells [1]. Key performance data are summarized below.
Table 1: In Vitro Performance of PROPIMA vs. This compound (Parent Drug) in A375 Melanoma Cells [1]
| Assay Metric | This compound (Parent) | PROPIMA (Prodrug) | Key Findings |
|---|---|---|---|
| Anti-Proliferative Activity (IC50) | Effective | Slightly less potent at 48h; comparable at 72h | Confirms PROPIMA is a true prodrug requiring time for activation [1]. |
| Cytotoxicity (Cell Membrane Damage) | No significant effect | No significant effect | Neither compound caused cell membrane damage, indicating activity is primarily anti-proliferative [1]. |
| Inhibition of Target (pERK levels) | ~5-fold reduction | ~5-fold reduction | PROPIMA maintains the parent drug's mechanism of action by effectively inhibiting the MEK/ERK pathway [1]. |
| Inhibition of Cancer Cell Migration | Effective | Stronger inhibition than parent | Suggests PROPIMA may offer benefits beyond the original drug [1]. |
Q3: What is the experimental protocol for synthesizing and characterizing the PROPIMA prodrug? The following workflow outlines the key steps for creating and validating the PROPIMA prodrug.
Q4: How do I validate the drug release mechanism and bioactivity of the prodrug? After synthesis, the release and bioactivity must be confirmed. The protocol below details the key experiments.
Table 2: Experimental Protocol for Prodrug Release and Bioactivity Validation [1]
| Experiment | Protocol Details | Measurement & Output |
|---|---|---|
| Drug Release Kinetics | Incubate PROPIMA with 10 mM GSH in sodium phosphate buffer (pH 7.4) at 37°C. | Use HPLC to monitor the disappearance of the PROPIMA peak and the appearance of the this compound peak over time. |
| Anti-Proliferative Activity (MTT Assay) | Seed A375 cells in 96-well plates. Treat with a concentration range of this compound or PROPIMA (e.g., 10-100 nM) for 24, 48, and 72 hours. Add MTT reagent and measure absorbance. | Calculate IC50 values using software (e.g., GraphPad Prism). Compare dose-response and time-dependence between prodrug and parent. |
| Mechanism of Action (Western Blot) | Treat A375 cells with PROPIMA or this compound (e.g., 10 nM, 48h). Lyse cells, run proteins on SDS-PAGE, transfer to membrane, and immunoblot. | Probe for pERK and total ERK. A significant reduction in pERK/ERK ratio confirms successful MEK pathway inhibition. |
| Cell Migration Assay | Use a wound healing/scratch assay or Transwell system. Treat cells with PROPIMA or this compound and monitor migration over 24-48 hours. | Measure the rate of wound closure or the number of migrated cells. Compare inhibition between prodrug and parent compound. |
While the prodrug approach targets the drug's inherent properties, another strategy to improve overall therapeutic efficacy and potentially manage resistance—which can indirectly affect discontinuation—is combination therapy. Early preclinical studies suggested this compound has activity in combination with PI3K/mTOR inhibitors [2]. This aligns with broader research showing that MEK inhibitors can cause feedback activation of other pathways (like RTKs and PI3K-AKT), leading to adaptive resistance; co-inhibition of these pathways is an active area of investigation [3].
The table below summarizes the most frequent treatment-emergent adverse events (TEAEs) associated with Pimasertib, based on clinical trial observations [1] [2] [3].
| Adverse Event | Incidence & Characteristics | Management Notes |
|---|---|---|
| Ocular Events | Very common (68% of pts); includes serous retinal detachment (SRD), retinal vein occlusion (RVO) [4] [2]. | SRD often asymptomatic, manageable, may resolve despite continued treatment [4]. RVO is a more serious complication [4] [2]. |
| Dermatological Events | Very common; rash (62%), acneiform dermatitis [2] [3] [5]. | A known dose-limiting toxicity (DLT) [3] [5]. |
| Gastrointestinal Events | Very common; diarrhea (58-75%), nausea (50-58%), vomiting (45%) [1] [2]. | Frequently reported combination therapy AEs [1]. |
| Constitutional Events | Very common; asthenia/fatigue (57-70%), peripheral edema (51%) [1] [2] [5]. | -- |
| Hematological Events | Common with combination therapy; neutropenia (32-38%), thrombocytopenia (25-49%), anemia (8-34%) [6] [2]. | Can be grade 3/4. Particularly noted with Gemcitabine or Temsirolimus combinations [6] [2]. |
| Other Laboratory Abnormalities | Increased serum creatine phosphokinase (CPK) [6]. | Considered an adverse event of special interest (AESI) [6]. |
Clinical trials have explored several dosing schedules to balance efficacy and toxicity. The recommended phase 2 dose (RP2D) for single-agent this compound is 60 mg twice daily (bid) continuously [3] [5]. The tables below detail the dosing outcomes from key clinical studies.
Table 1: this compound Monotherapy Dosing (Phase I Trial) [3] [5]
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Recommended Phase 2 Dose (RP2D) |
|---|---|---|
| Once Daily (QD), 5 days on/2 days off | 120 mg | -- |
| QD, 15 days on/6 days off | 195 mg | -- |
| Continuous QD | Not well tolerated | -- |
| Continuous Twice Daily (BID) | 75 mg | 60 mg |
Table 2: this compound in Combination Therapy Dosing
| Combination Drug | Regimen | MTD / RP2D | Key Combination-Specific Toxicities |
|---|
| Voxtalisib (PI3K/mTOR inhibitor) [1] | Continuous daily | MTD: Pima 90 mg + Vox 70 mg RP2D: Pima 60 mg + Vox 70 mg | Poor long-term tolerability; high rates of dose interruption (73%) and reduction (20%) at RP2D [1]. | | Temsirolimus (mTOR inhibitor) [6] | Pima: Daily (15d on/6d off) Tems: Once weekly | MTD: Pima 45 mg + Tems 25 mg | Overlapping toxicities (e.g., stomatitis, thrombocytopenia) prevented an RP2D from being defined [6]. | | Gemcitabine [2] | Pima: BID continuous Gem: Standard dose | MTD: 75 mg BID RP2D: 60 mg BID | Myelosuppression (neutropenia, thrombocytopenia) was significant [2]. |
This compound is a selective, ATP-non-competitive inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway (RAS-RAF-MEK-ERK) [7] [8] [3]. Inhibition of this pathway leads to reduced cell proliferation and is a validated strategy in cancers with MAPK pathway activation.
The following diagram illustrates the proposed mechanism behind the most notable adverse event, MEK Inhibitor-Associated Retinopathy (MEKAR), which includes serous retinal detachment (SRD).
This mechanism is a class effect of MEK inhibitors. While often asymptomatic and reversible, it necessitates regular ophthalmological monitoring, including optical coherence tomography (OCT) [4].
For designing preclinical or clinical studies, consider these points:
What are the primary ocular adverse events (OAEs) associated with Pimasertib? The most consistently reported OAE is serous retinopathy, which includes conditions like central serous retinopathy (CSR) and multifocal serous retinal detachments [1] [2] [3]. A less common but more severe risk is retinal vein occlusion (RVO) [2].
How common are these ocular events? The incidence appears to be very high. One prospective observational study found that serous subretinal fluid developed in all patients (8 out of 8) within a specific time frame [2]. Another case report also confirmed this finding [1].
Are these ocular adverse events reversible? Yes, serous retinopathy is often reversible. Case studies show that subretinal fluid can resolve completely, sometimes as quickly as three days after stopping the medication [1]. Furthermore, the fluid may also decrease or resolve even while continuing this compound in many patients [2].
Do patients with serous retinopathy always experience visual symptoms? No. Notably, the majority of patients with foveal involvement from serous retinopathy may not experience any visual symptoms [2]. This lack of symptoms makes proactive, regular monitoring essential.
The table below summarizes the key quantitative data on this compound-associated ocular adverse events from the clinical literature.
| Adverse Event | Reported Incidence | Time to Onset | Key Characteristics & Outcomes |
|---|
| Serous Retinopathy / Subretinal Fluid (SRF) | 100% of patients (8/8) in a cohort study [2] | 2 to 27 days after treatment initiation [1] [2] | - Often bilateral and multifocal [1]
Based on the evidence, the following monitoring protocol is recommended for all patients receiving this compound therapy.
1. Baseline Ophthalmological Examination (Before Treatment Initiation) Conduct a comprehensive exam to establish a baseline and rule out pre-existing conditions. This should include:
2. Ongoing Monitoring During Treatment Regular follow-up is crucial for early detection, especially since events can be asymptomatic.
3. Management of Ocular Adverse Events
The following diagram illustrates the recommended clinical decision pathway for monitoring and managing this compound-associated ocular toxicity, based on the established protocol.
The following table outlines combination therapies that have been evaluated in clinical trials. You can use this to identify potential combinations for your research or to troubleshoot lack of efficacy in resistant models.
| Combination Partner | Partner Drug Class | Clinical Trial Phase | Key Findings / Rationale | Primary Toxicities Observed |
|---|---|---|---|---|
| Temsirolimus [1] | mTOR inhibitor | Phase I | Dual inhibition of MAPK and mTOR pathways to overcome compensatory signaling and resistance [1]. | Stomatitis, thrombocytopenia, increased serum creatinine phosphokinase (CPK), visual impairment [1]. |
| Voxtalisib (SAR245409) [2] | Pan-PI3K and mTORC1/mTORC2 inhibitor | Phase Ib | Enhanced antitumor activity and synergy observed in preclinical models; strategy to overcome intrinsic resistance to MEK inhibition [3] [2]. | Diarrhea, fatigue, nausea. Poor long-term tolerability was noted [2]. |
| FOLFIRI [1] | Cytotoxic Chemotherapy (5-fluorouracil/folinic acid/irinotecan) | Phase I/II (for KRAS-mutated mCRC) | Investigated for KRAS-mutated metastatic colorectal cancer. Maximum Tolerated Dose (MTD) of this compound was 45 mg/day on a 5 days on/2 days off schedule [1]. | Information not specified in detail. |
| SAR405838 [4] | HDM2 antagonist | Phase I | Combination investigated in a phase I study for advanced solid tumours [4]. | Information not specified in detail. |
Here are the methodologies for key combination trials, which you can adapt for preclinical investigation.
This study provides a classic model for dose-escalation design of a targeted therapy combination.
This protocol is relevant for evaluating continuous oral combination therapy.
The workflow for these combination therapy trials generally follows a structured path from preclinical rationale to clinical evaluation, as shown below.
Q1: How can I approach combining this compound with a new chemotherapeutic agent? Begin by reviewing the dosing schedules and MTDs from prior clinical trials to establish a safe starting point for your experiments [1] [2]. Preclinically, the strategy of dual pathway inhibition is well-supported. For instance, combining this compound with a PI3K/mTOR inhibitor showed synergistic effects in overcoming intrinsic resistance in this compound-resistant lung and colorectal cancer cell lines [3].
Q2: What are the critical toxicities to monitor in combination studies? Beyond class-specific effects like diarrhea and rash, combination therapies with this compound have shown overlapping toxicities that require careful monitoring [1]. Key adverse events of interest include:
Q3: What is the metabolic profile of this compound and its potential for drug-drug interactions? Available human ADME data shows this compound has high absolute bioavailability (73%) and is primarily eliminated via metabolism [6]. The majority of an oral dose was recovered in excreta as metabolites, with two major circulating metabolites identified. This suggests a potential for metabolic drug-drug interactions, though a definitive interaction profile requires further study [6].
| Parameter | Pimasertib | Dacarbazine (DTIC) | Statistical Significance |
|---|---|---|---|
| Primary Endpoint | |||
| Median Progression-Free Survival (PFS) | 13 weeks [1] | 7 weeks [1] | HR 0.59; 95% CI 0.42–0.83; p=0.0022 [1] |
| Secondary Endpoints | |||
| Median Overall Survival (OS) | 9 months [1] | 11 months [1] | HR 0.89; 95% CI 0.61–1.30; Not Significant [1] |
| Objective Response Rate (ORR) | 27% [1] | 14% [1] | Odds Ratio 2.24; 95% CI 1.00–4.98; p=0.0453 [1] |
| Disease Control Rate (DCR) | Greater [1] | Lower [1] | Odds Ratio 2.65; 95% CI 1.23–5.69; p=0.0106 [1] |
| Safety Profile | |||
| Frequency of Serious Adverse Events (AEs) | 57% [1] | 20% [1] | |
| Most Common Treatment-Emergent AEs | Diarrhea (82%), Blood CPK increase (68%) [1] | Nausea (41%), Fatigue (38%) [1] | |
| Most Frequent Grade ≥3 AEs | CPK increase (34%) [1] | Neutropenia (15%) [1] |
The data comes from a phase II, multicenter, open-label trial where 194 patients with unresectable stage IIIc or IV NRAS-mutated cutaneous melanoma were randomized (2:1) to receive either this compound or DTIC [1].
A key feature of the trial design that likely influenced the Overall Survival results was the crossover provision: 64% of patients in the DTIC arm switched to receive this compound after their disease progressed [1].
The therapeutic rationale for using this compound in NRAS-mutated melanoma is based on targeting a critical downstream pathway.
The diagram below illustrates the signaling pathway and the site of this compound's action.
| Endpoint | This compound | Dacarbazine (DTIC) | Hazard Ratio (HR) or Odds Ratio (OR) | Statistical Significance (p-value) |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) [1] | 13 weeks | 7 weeks | HR: 0.59 (95% CI: 0.42–0.83) | p = 0.0022 |
| 6-Month PFS Rate [1] | 17% | 9% | - | - |
| Median Overall Survival (OS) [1] | 9 months | 11 months | HR: 0.89 (95% CI: 0.61–1.30) | Not significant |
| Objective Response Rate (ORR) [1] | 27% | 14% | OR: 2.24 (95% CI: 1.00–4.98) | p = 0.0453 |
| Disease Control Rate (DCR) [1] | 33% | 16% | OR: 2.65 (95% CI: 1.23–5.69) | p = 0.0106 |
The data in the table above comes from a phase II, multicenter, open-label, randomized trial (NCT01693068) that provides the most direct head-to-head comparison of this compound against a standard therapy [1].
This compound is a selective, ATP-non-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) [2] [3]. These kinases are crucial components of the MAPK signaling pathway (RAS-RAF-MEK-ERK), a frequently dysregulated pathway in cancer [4]. Inhibition of MEK1/2 by this compound blocks the activation of downstream effector proteins, leading to reduced tumor cell proliferation and survival.
The diagram below illustrates the position of MEK within this pathway and the site of this compound's action.
While earlier trials established its efficacy, this compound remains an investigational therapy and has not received regulatory approval for commercial use. Its development continues in novel combinations:
The table below summarizes the Objective Response Rate (ORR) and key trial details for this compound in various clinical studies:
| Trial Phase / Type | Cancer Type | Treatment Regimen | ORR (Primary Outcome) | Other Efficacy Outcomes |
|---|---|---|---|---|
| Phase I (NCT01985191) [1] | Advanced solid tumours (wild-type TP53, RAS/RAF mut) | This compound + SAR405838 (HDM2 antagonist) | 4.2% (1 of 24 evaluable pts achieved PR) [1] | Disease Control Rate (DCR): 67% (1 PR + 15 SD) [1] |
| Phase I/II (NCT01390818) [2] | Advanced solid tumours | This compound + Voxtalisib (PI3K/mTOR inhibitor) | 5.4% (5 of 93 evaluable pts achieved PR; 1 pt had CR) [2] | DCR: Not explicitly stated; 51 pts had SD [2] |
| Phase I/II (NCT01438554) [3] | Metastatic pancreatic cancer (first-line) | This compound + Gemcitabine | No significant clinical benefit vs. gemcitabine alone [3] | Trial did not meet primary efficacy endpoint [3] |
| Phase I (NCT01378377) [4] | Refractory advanced solid tumours | This compound + Temsirolimus (mTOR inhibitor) | Best response: Stable Disease (SD) [4] | 17 of 26 evaluable pts had SD; 5 had SD >12 weeks [4] |
To ensure the data's reliability and context, here is a summary of the key methodologies used in the cited trials:
This compound is a selective, ATP-noncompetitive, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) [5] [6]. It acts within the MAPK signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates this pathway and this compound's target:
The table below summarizes key characteristics of Pimasertib and other prominent MEK inhibitors.
| Inhibitor Name | FDA Approval Status (as of 2023) | Key Indications (Approved or Under Investigation) | Common Dosing Schedule (in Clinical Trials) | Common Grade 3/4 Adverse Events |
|---|---|---|---|---|
| This compound | Not approved [1] | Advanced solid tumors, lymphomas (preclinical) [1] [2] | 60 mg twice daily (continuous) [1] | Dermatitis (skin rash), serous retinal detachment, diarrhea [1] [3] |
| Trametinib | Approved [4] [5] | NSCLC, melanoma (in combo with dabrafenib) [4] [5] | Not specified in search results | Hypertension, rash, diarrhea, neutropenia [4] |
| Binimetinib | Approved [5] | Melanoma (in combo with encorafenib) [5] | 45 mg twice daily (in AML trial) [6] | Hypokalemia, hypotension, lung infections [6] |
| Selumetinib | Approved [4] | Neurofibromatosis type 1 [4] | Not specified in search results | Not prominently featured in results |
| Cobimetinib | Approved [5] | Melanoma, histiocytic neoplasms [3] [5] | Not specified in search results | Not prominently featured in results |
This compound is an oral, selective, and ATP-non-competitive allosteric inhibitor of MEK1/2 [1]. Its clinical development and characteristics are distinct from the approved agents.
The core methodology and findings from the key Phase I trial of this compound are summarized below [1].
MEK1/2 proteins are critical components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell proliferation, survival, and differentiation [4] [7]. Dysregulation of this pathway is common in cancer.
Allosteric MEK inhibitors like this compound, Trametinib, and Binimetinib do not simply block the MEK enzyme. Recent structural studies indicate they bind to a complex of BRAF and MEK proteins. In this complex, the inhibitors stabilize the MEK activation loop in a conformation that is resistant to phosphorylation and full activation by BRAF, thereby halting the signal cascade [8].
| Combination Therapy | Cancer Type / Patient Population | Key Efficacy Findings | Safety and Tolerability |
|---|---|---|---|
| This compound + SAR245409 (PI3K/mTOR inhibitor) [1] | Solid tumors; Low-grade ovarian cancer; KRAS-mutant colorectal cancer | Partial responses observed; Phase Ib ongoing, Maximum Tolerated Dose (MTD) not yet defined [1]. | Information not specified in the provided results. |
| This compound + FOLFIRI (chemotherapy) [1] | KRAS-mutant colorectal cancer (second-line) | The active dose of this compound could not be reached due to adverse events; Phase II was not completed [1]. | Dose-limited by adverse events. |
| This compound + Gemcitabine (chemotherapy) [1] | Metastatic pancreatic cancer | Partial response or stable disease observed; Recommended this compound dose defined as 60 mg twice daily [1]. | Adverse events included muscle weakness and skin rash [1]. |
| This compound + HDM2 Antagonist (SAR405838) [2] | Advanced solid tumors (TP53 wild-type, RAS/RAF mutant) | 1 Partial Response (4%); 63% Stable Disease (n=24) [2]. | Most common toxicities: diarrhea (81%), increased blood creatine phosphokinase (77%), nausea (62%), vomiting (62%). Dose-limiting toxicity was thrombocytopenia [2]. |
The strong scientific rationale for combining this compound with other agents is to overcome the adaptive resistance that frequently develops with MEK inhibitor monotherapy.
This rationale is visually summarized in the pathway diagram below.
For researchers looking to replicate or understand the foundational studies, here are the methodologies from two key combination therapy investigations.
1. Preclinical In Vivo Study (this compound + PI3K/mTOR Inhibitor)
2. Phase I Clinical Trial (this compound + HDM2 Antagonist)
The collective evidence indicates that while this compound has a sound mechanistic basis, its future clinical application likely depends on strategic combinations.
| Tumor Type / Study | Treatment Regimen | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Source (ClinicalTrials.gov ID) |
|---|---|---|---|---|---|---|
| NRAS-mutated Cutaneous Melanoma [1] | This compound vs. Dacarbazine (DTIC) | II | 27% vs. 14% | Not explicitly stated | 13 weeks vs. 7 weeks | NCT01693068 [1] |
| Advanced Solid Tumors [2] | This compound + Voxtalisib (PI3K/mTOR inhibitor) | Ib | 6% (CR+PR) | 46% (CR+PR+SD) | Not reported | NCT01390818 [2] |
For the key studies cited above, here is a detailed breakdown of the methodologies and findings.
This compound is a selective, small-molecule inhibitor of MEK1 and MEK2, which are key kinases in the MAPK (RAS-RAF-MEK-ERK) signaling pathway [2]. This pathway is frequently activated in cancer and regulates cell proliferation, survival, and differentiation. The following diagram illustrates the pathway and this compound's site of action.
The table below summarizes the core design and findings from a phase II, randomized, open-label, crossover trial that directly compared this compound and Dacarbazine (DTIC) in patients with untreated, unresectable NRAS-mutated cutaneous melanoma [1] [2].
| Trial Characteristic | This compound Arm | Dacarbazine (DTIC) Arm |
|---|---|---|
| Study Population | 130 patients (ITT*) | 64 patients (ITT*) |
| Treatment Regimen | 60 mg, orally, twice daily on Days 1-21 of a 21-day cycle [1]. | 1000 mg/m², intravenously, on Day 1 of each 21-day cycle [1]. |
| Primary Endpoint | Progression-Free Survival (PFS) | |
| Median PFS | 13 weeks [1] | 7 weeks [1] |
| Hazard Ratio (HR) for PFS | 0.59 (95% CI: 0.42–0.83); p=0.0022 [1] | |
| Key Secondary Endpoints | ||
| Overall Survival (OS) | Median 9 months [1] | Median 11 months [1] |
| Objective Response Rate (ORR) | 27% [1] | 14% [1] |
| Disease Control Rate (DCR) | Greater than DTIC arm [1] | Lower than this compound arm [1] |
| Most Common Adverse Events (AEs) | Diarrhea (82%), blood CPK increase (68%) [1] | Nausea (41%), fatigue (38%) [1] |
| Most Common Grade ≥3 AEs | CPK increase (34%) [1] | Neutropenia (15%) [1] |
| Serious Adverse Events | 57% [1] | 20% [1] |
*ITT: Intent-to-Treat population.
This study was a multicenter, open-label trial where patients were randomized in a 2:1 ratio to receive either this compound or DTIC [1]. A key feature of the design was the crossover provision: patients who experienced disease progression while on DTIC were permitted to cross over to receive this compound treatment [1]. This design addresses an ethical need to provide effective treatment to all participants, but it also complicates the interpretation of the Overall Survival data, as a majority (64%) of patients in the DTIC arm subsequently received the active drug [1].
Understanding a drug's disposition is critical for its development. The following data comes from a phase I human ADME (Absorption, Distribution, Metabolism, and Excretion) study of this compound (NCT01713036) [3] [4].
| Parameter | Finding |
|---|---|
| Absolute Bioavailability | 73% [4] |
| Total Body Clearance | 45.7 L/h (geometric mean) [4] |
| Volume of Distribution | 229 L (geometric mean) [4] |
| Recovery of Dose in Excreta | 85.1% of the oral radioactive dose [4] |
| Primary Route of Excretion | Urine (52.8%) > Feces (30.7%) [4] |
| Major Circulating Metabolites | M445: A carboxylic acid derivative of this compound [3] [4]. M554: A novel phosphoethanolamine conjugate; this metabolic pathway is considered unique and not previously described for a pharmaceutical agent [3] [4] [5]. |
This was an open-label, single-center study in six male patients with advanced solid tumors [4]. The trial design combined the investigation of absolute bioavailability and mass balance:
Research has also explored this compound in combination with other targeted agents:
The diagram below illustrates the targeted signaling pathway and the mechanism of action of this compound.
This guide provides a comprehensive, data-driven comparison for research professionals. The key takeaways are:
The following table summarizes the key QoL findings from a phase II trial [1]:
| Assessment Factor | Pimasertib | Dacarbazine (DTIC) | Notes |
|---|---|---|---|
| QoL Tool Used | Not specified in abstract | Not specified in abstract | Mean scores were similar between treatments at baseline and last assessment [1]. |
| Overall QoL Finding | No significant difference | No significant difference | QoL was a secondary endpoint; the study's primary outcome was progression-free survival [1]. |
| Clinical Efficacy | Improved PFS, improved ORR | Lower PFS, lower ORR | PFS: 13 vs. 7 weeks; ORR: 27% vs. 14% [1]. |
| Common Adverse Events | Diarrhea (82%), blood CPK increase (68%) | Nausea (41%), fatigue (38%) | Serious adverse events were more frequent with this compound (57%) than with DTIC (20%) [1]. |
For transparency, here are the key methodological details of the clinical trial from which this data was drawn [1]:
The diagrams below illustrate this compound's mechanism and clinical context.